molecular formula C7H8BrNO B575126 1-(5-Bromopyridin-2-yl)ethanol CAS No. 159533-68-3

1-(5-Bromopyridin-2-yl)ethanol

Cat. No.: B575126
CAS No.: 159533-68-3
M. Wt: 202.051
InChI Key: MFQDJRTUQSZLOZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.051. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDJRTUQSZLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655089
Record name 1-(5-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159533-68-3
Record name 1-(5-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(5-Bromopyridin-2-yl)ethanol, a valuable substituted pyridine intermediate in pharmaceutical research. The synthesis commences from the readily available precursor, 2,5-dibromopyridine. The core of this synthetic strategy hinges on a highly regioselective monolithiation at the C2 position, a critical step that is governed by the choice of solvent and reaction temperature. This guide outlines a robust two-step pathway: the initial formation of the key intermediate 1-(5-Bromopyridin-2-yl)ethanone, followed by its selective reduction to the target secondary alcohol. Detailed experimental procedures, quantitative data summaries, and workflow visualizations are provided to enable replication and adaptation by researchers in the field.

Introduction and Synthetic Strategy

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, possesses three distinct points for further chemical modification: the bromine atom (amenable to cross-coupling reactions), the secondary alcohol (for esterification or etherification), and the pyridine nitrogen.

The primary challenge in synthesizing this molecule from 2,5-dibromopyridine is achieving selective functionalization at the C2 position while leaving the C5 bromine intact. The electronic properties of the pyridine ring and the two bromine substituents make direct, selective substitution difficult. Halogen-metal exchange reactions provide a powerful method for activating a specific C-Br bond. The regioselectivity of this exchange is highly sensitive to reaction conditions. It has been demonstrated that monolithiation of 2,5-dibromopyridine can be directed to either the C2 or C5 position based on solvent choice.[1] Specifically, non-coordinating solvents such as toluene favor the formation of the kinetically preferred 2-lithio-5-bromopyridine intermediate.

This guide details a reliable two-step synthesis based on this principle:

  • Step 1: Regioselective Acylation. A halogen-lithium exchange is performed on 2,5-dibromopyridine using n-butyllithium in toluene at low temperature to selectively generate the 2-lithiated species. This intermediate is then trapped with an acylating agent, N,N-dimethylacetamide (DMAc), to yield the ketone, 1-(5-Bromopyridin-2-yl)ethanone.

  • Step 2: Ketone Reduction. The resulting ketone is selectively reduced to the target secondary alcohol, this compound, using sodium borohydride (NaBH₄), a mild and effective reducing agent for ketones.[2][3]

This pathway offers a clear and high-yielding route to the desired product, leveraging a well-documented and controllable regioselective lithiation.

Reaction Pathways and Mechanisms

The overall synthetic transformation is depicted below. The critical aspect is the regiocontrol achieved in the first step.

Regioselectivity of Lithiation

The selective monolithiation of 2,5-dibromopyridine is the cornerstone of this synthesis. The use of a non-coordinating solvent like toluene at low temperatures (-40 °C to -78 °C) favors the kinetically controlled lithiation at the C2 position.[1] This is attributed to the inductive effect of the pyridine nitrogen, which makes the C2 proton more acidic and the C2-Br bond more susceptible to exchange. In contrast, coordinating solvents like tetrahydrofuran (THF) can lead to the thermodynamically more stable 5-lithiated isomer.

Caption: Logical diagram of regioselective lithiation.

Overall Synthetic Workflow

The complete two-step process involves the formation of the ketone intermediate followed by its reduction. This workflow is efficient and utilizes standard laboratory techniques.

G A Start: 2,5-Dibromopyridine B Intermediate: 1-(5-Bromopyridin-2-yl)ethanone A->B Step 1: Lithiation & Acylation Reagents: n-BuLi, DMAc Solvent: Toluene C Final Product: This compound B->C Step 2: Reduction Reagent: NaBH₄ Solvent: Methanol

Caption: Experimental workflow for the synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

This protocol is adapted from a documented procedure for the acylation of 2,5-dibromopyridine.[4]

Materials and Reagents:

  • 2,5-Dibromopyridine

  • Toluene, anhydrous

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • N,N-Dimethylacetamide (DMAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material (approx. 40 mL per 1 g of starting material).

  • Cool the stirred solution to -40 °C using a dry ice/acetonitrile bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.02 eq) dropwise, maintaining the internal temperature below -35 °C. Stir for 40 minutes at -40 °C after the addition is complete.

  • Add N,N-dimethylacetamide (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature (approx. 20 °C) and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the pure product.

ParameterValueReference
Starting Material2,5-Dibromopyridine[4]
Reagentsn-BuLi (1.02 eq), DMAc (3.0 eq)[4]
SolventToluene[4]
Temperature-40 °C to 20 °C[4]
Product 1-(5-Bromopyridin-2-yl)ethanone [4]
Yield Up to 100% (reported) [4]
AppearanceWhite Solid[4]
Step 2: Synthesis of this compound

This is a standard procedure for the sodium borohydride reduction of an aryl ketone.[2][5][6]

Materials and Reagents:

  • 1-(5-Bromopyridin-2-yl)ethanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in methanol (approx. 20 mL per 1 g) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (approx. 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • If necessary, the product can be further purified by silica gel column chromatography.

ParameterValueReference
Starting Material1-(5-Bromopyridin-2-yl)ethanone[3][6]
ReagentSodium Borohydride (NaBH₄)[2][5]
SolventMethanol[6]
Temperature0 °C to Room Temperature[6]
Product This compound
Yield Typically >90%
AppearanceTypically a white solid or colorless oil

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is effectively achieved through a two-step sequence involving a regioselective lithiation-acylation followed by a standard ketone reduction. The critical step, the selective formation of the 2-lithiated intermediate, is reliably controlled by using a non-coordinating solvent like toluene. The protocols provided herein are robust, high-yielding, and utilize common laboratory reagents and techniques, making this synthetic route highly accessible for researchers in drug discovery and development. This guide serves as a practical resource for the preparation of this versatile chemical building block.

References

An In-depth Technical Guide to the Reduction of 1-(5-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal mechanisms and methodologies for the reduction of the ketone 1-(5-Bromopyridin-2-yl)ethanone to its corresponding alcohol, 1-(5-bromopyridin-2-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document details common reduction strategies, including hydride reduction, catalytic transfer hydrogenation, and asymmetric synthesis methods, presenting their mechanistic pathways, detailed experimental protocols, and comparative data to aid in methodological selection and optimization.

Introduction

1-(5-Bromopyridin-2-yl)ethanone is a versatile building block in medicinal chemistry, featuring a reactive ketone moiety and a bromine-substituted pyridine ring amenable to further functionalization. The reduction of its carbonyl group to a secondary alcohol introduces a chiral center, opening pathways for the synthesis of enantiomerically pure compounds. The selection of an appropriate reduction method is contingent on factors such as desired stereoselectivity, substrate tolerance, scalability, and economic viability. This guide explores the most prevalent and effective methods for this transformation.

Reduction Methodologies and Mechanisms

The reduction of 1-(5-Bromopyridin-2-yl)ethanone can be broadly categorized into non-catalytic and catalytic methods. These include direct hydride transfer using agents like sodium borohydride, and catalytic approaches such as transfer hydrogenation and asymmetric reductions.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones. It offers the advantage of not affecting the pyridine ring or the carbon-bromine bond under standard conditions.

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated by a protic solvent, typically methanol or ethanol, to yield the secondary alcohol.

G cluster_0 Mechanism of NaBH4 Reduction Ketone 1-(5-Bromopyridin-2-yl)ethanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Hydride Attack NaBH4 NaBH₄ NaBH4->Alkoxide Alcohol This compound Alkoxide->Alcohol Protonation Borate Borate Ester Alkoxide->Borate Solvent Solvent (e.g., MeOH) Solvent->Alcohol

Mechanism of Sodium Borohydride Reduction

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful alternative to traditional catalytic hydrogenation that uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a metal catalyst. Ruthenium and rhodium complexes are commonly employed for this purpose.

Mechanism: The mechanism typically involves the formation of a metal-hydride species from the catalyst and the hydrogen donor. The ketone then coordinates to the metal center, followed by the migratory insertion of the hydride to the carbonyl carbon, forming the alcohol product and regenerating the catalyst.

G cluster_1 Catalytic Cycle of Transfer Hydrogenation Catalyst [Ru]-Cl ActiveCatalyst [Ru]-H (Active Hydride) Catalyst->ActiveCatalyst Base, Donor Coordination Ketone Coordination ActiveCatalyst->Coordination Ketone Ketone Substrate Ketone->Coordination TransitionState Hydride Transfer (Six-membered TS) Coordination->TransitionState ProductComplex [Ru]-Alkoxide TransitionState->ProductComplex Byproduct Oxidized Donor (e.g., Acetone) TransitionState->Byproduct ProductComplex->Catalyst Donor Alcohol Alcohol Product ProductComplex->Alcohol Proton Exchange Donor Hydrogen Donor (e.g., iPrOH) Donor->ActiveCatalyst Donor->Alcohol

Catalytic Cycle of Transfer Hydrogenation

Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of enantiomerically enriched this compound, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method. This reaction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).

Mechanism: The CBS catalyst coordinates with the borane, enhancing its reducing power and creating a chiral environment. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation. This is followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[1][2][3]

G cluster_2 Corey-Bakshi-Shibata (CBS) Reduction Mechanism Catalyst Chiral Oxazaborolidine (CBS Catalyst) ActiveComplex Catalyst-Borane Complex Catalyst->ActiveComplex Borane BH₃ Borane->ActiveComplex CoordinatedKetone Oriented Ketone Coordination ActiveComplex->CoordinatedKetone Ketone Ketone Substrate Ketone->CoordinatedKetone TransitionState Hydride Transfer (Chair-like TS) CoordinatedKetone->TransitionState Alkoxyborane Alkoxyborane Intermediate TransitionState->Alkoxyborane Alkoxyborane->Catalyst Regeneration ChiralAlcohol Chiral Alcohol Alkoxyborane->ChiralAlcohol Workup

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

Data Presentation: Comparison of Reduction Methods

While specific quantitative data for the reduction of 1-(5-Bromopyridin-2-yl)ethanone is not extensively reported in publicly available literature, the following table summarizes typical results for the analogous reduction of 1-(3-Bromopyridin-2-yl)ethanone, which is expected to exhibit similar reactivity. Researchers should consider these as starting points for optimization.

Method Reducing Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee %)
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol0 to RT2>95N/A (Racemic)
Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂ / Formic Acid-TriethylamineAcetonitrile4012HighUp to 99 (with chiral ligand)
Asymmetric Reduction (R)-CBS Catalyst / BH₃·SMe₂THF-20 to RT4-8Variable>95
MPV Reduction Aluminum IsopropoxideIsopropanolReflux12-24VariableN/A (Racemic)

Experimental Protocols

The following protocols are detailed methodologies for the key reduction experiments.

Protocol 1: Reduction with Sodium Borohydride

This protocol describes a standard and highly efficient method for the racemic reduction of 1-(5-Bromopyridin-2-yl)ethanone.

Materials:

  • 1-(5-Bromopyridin-2-yl)ethanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_3 Workflow for NaBH4 Reduction A 1. Dissolve ketone in MeOH in a round-bottom flask. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Slowly add NaBH₄ portion-wise. B->C D 4. Stir at room temperature for 2 hours (monitor by TLC). C->D E 5. Quench the reaction with deionized water. D->E F 6. Concentrate under reduced pressure to remove MeOH. E->F G 7. Extract the aqueous residue with ethyl acetate. F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J 10. Obtain this compound. I->J

Workflow for NaBH₄ reduction.

Procedure:

  • Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Asymmetric Reduction with a CBS Catalyst

This protocol outlines a general procedure for the enantioselective reduction of 1-(5-Bromopyridin-2-yl)ethanone using a Corey-Bakshi-Shibata catalyst.

Materials:

  • 1-(5-Bromopyridin-2-yl)ethanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cool the flask to -20 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise.

  • Stir the mixture for 10 minutes.

  • In a separate flask, dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the enantiomerically enriched this compound.

Conclusion

The reduction of 1-(5-Bromopyridin-2-yl)ethanone to its corresponding alcohol is a versatile transformation that can be achieved through several reliable methods. For general laboratory synthesis where stereochemistry is not a concern, sodium borohydride in methanol provides a simple, efficient, and cost-effective solution. For applications requiring high enantiopurity, asymmetric methods such as the Corey-Bakshi-Shibata reduction offer excellent stereocontrol. Catalytic transfer hydrogenation presents a scalable and efficient alternative, particularly with the use of modern ruthenium and rhodium catalysts. The choice of method will ultimately depend on the specific requirements of the research or drug development project, including scale, cost, and desired stereochemistry. It is recommended to perform small-scale optimization experiments for any chosen method to ensure optimal performance for this specific substrate.

References

Technical Guide: Chemical Properties and Experimental Insights of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(5-Bromopyridin-2-yl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical Properties

This compound, a substituted pyridinyl ethanol derivative, possesses chemical features that make it an interesting building block in medicinal chemistry. The presence of a bromine atom on the pyridine ring offers a site for further functionalization, while the secondary alcohol moiety can be involved in hydrogen bonding or serve as a precursor for other functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159533-68-3Vendor Information
Molecular Formula C₇H₈BrNOCalculated
Molecular Weight 202.05 g/mol Calculated
Appearance White to Light yellow powder to crystal[1]
Melting Point 109.0 to 119.0 °C (for the precursor ketone)[1]
Boiling Point Data Not Available
pKa Data Not Available
Solubility Sparingly soluble in Chloroform and Methanol (for the precursor ketone)[2]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone precursor, 1-(5-Bromopyridin-2-yl)ethanone.

Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

A common synthetic route to the ketone precursor involves the reaction of 2,5-dibromopyridine with an acetylating agent via a lithium-halogen exchange.[3]

Experimental Protocol:

  • Dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene under a nitrogen atmosphere and cool the solution to -40°C.

  • Slowly add a solution of n-butyllithium (1.02 equivalents) in hexane dropwise to the reaction mixture, maintaining the temperature at -40°C.

  • After stirring for 40 minutes, add N,N-dimethylacetamide (3.0 equivalents) dropwise.

  • Allow the reaction mixture to gradually warm to room temperature (20°C) and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(5-Bromopyridin-2-yl)ethanone as a white solid.[3]

Reduction to this compound

The reduction of the ketone to the desired secondary alcohol can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄).[4]

General Experimental Protocol:

  • Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1 equivalent) in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

Comprehensive characterization using spectroscopic methods is crucial to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the pyridyl protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH).
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the methine carbon, and the methyl carbon.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands, and characteristic aromatic C=C and C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for its application in drug discovery and organic synthesis. The bromo-substituent on the pyridine ring can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse molecular fragments. The secondary alcohol functionality can be oxidized to the corresponding ketone, esterified, or used as a nucleophile in various reactions.

While specific biological activities for this compound have not been extensively reported, its precursor, 1-(5-Bromo-2-pyridyl)ethanone, has been used as a reagent in the synthesis of antibacterial agents.[3] This suggests that derivatives of this compound may also possess interesting pharmacological properties.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

G Synthesis Workflow A 2,5-Dibromopyridine C 1-(5-Bromopyridin-2-yl)ethanone A->C Acetylation B n-Butyllithium N,N-Dimethylacetamide E This compound C->E Reduction D Sodium Borohydride (NaBH4) Methanol/Ethanol G Hypothetical Kinase Inhibition cluster_0 Signaling Cascade Kinase_A Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Kinase_C Kinase_C Kinase_B->Kinase_C Phosphorylation Cellular_Response Cellular_Response Kinase_C->Cellular_Response Activation Inhibitor This compound Derivative Inhibitor->Kinase_B Inhibition

References

An In-depth Technical Guide to the Stability and Storage of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(5-Bromopyridin-2-yl)ethanol. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The guidance is based on available safety data, general chemical principles for related structures, and established protocols for stability testing of pharmaceutical compounds.

Chemical Profile

This compound is a substituted pyridine derivative with a chiral center. Its chemical structure consists of a pyridine ring brominated at the 5-position and substituted with a 1-hydroxyethyl group at the 2-position. This compound is often used as a key intermediate in the synthesis of various pharmacologically active molecules.

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Number 330265-72-8

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on safety data sheets and general laboratory best practices for similar chemical entities.[1][2][3]

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. For solutions, refrigeration at 2-8°C is advisable.[4]To minimize the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated area.[1]To prevent the accumulation of potentially harmful vapors.
Container Keep in a tightly closed container.[1][2]To prevent exposure to moisture and atmospheric contaminants.
Light Exposure Protect from light.Pyridine derivatives can be susceptible to photodegradation.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could degrade the compound.

Stability Profile and Potential Degradation Pathways

While this compound is generally stable under the recommended storage conditions, it possesses functional groups that could be susceptible to degradation under specific stress conditions.[5] Understanding these potential degradation pathways is critical for developing stable formulations and analytical methods.

Based on the chemical structure, the primary potential degradation pathways are:

  • Oxidation: The secondary alcohol group is susceptible to oxidation to the corresponding ketone, 1-(5-Bromopyridin-2-yl)ethanone. This can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.

  • Hydrolysis: While the ether linkage is not present in this molecule, the C-Br bond on the pyridine ring could be susceptible to hydrolysis under extreme pH and temperature conditions, though this is generally less likely for aryl bromides.

  • Photodegradation: Pyridine and its derivatives can undergo degradation upon exposure to UV light. The bromine substituent may also influence the photolytic stability.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the generation of hydrogen bromide, nitrogen oxides, and carbon oxides.[5]

dot

Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Products ketone 1-(5-Bromopyridin-2-yl)ethanone solvents Residual Solvents reagents Starting Materials/Reagents oxidation_product 1-(5-Bromopyridin-2-yl)ethanone other_degradants Other Minor Degradants main This compound main->ketone Originates From Synthesis main->solvents Originates From Synthesis main->reagents Originates From Synthesis main->oxidation_product Forms Upon Degradation main->other_degradants Forms Upon Degradation

References

The Pivotal Role of 1-(5-Bromopyridin-2-yl)ethanol as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks serve as fundamental cornerstones in the construction of complex molecular architectures with specific stereochemistry, which is often crucial for biological activity. Among these, 1-(5-Bromopyridin-2-yl)ethanol has emerged as a versatile and valuable chiral intermediate. Its unique structural features, combining a stereogenic alcohol center with a functionalized pyridine ring, make it an attractive synthon for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Synthesis of the Chiral Precursor: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromopyridin-2-yl)ethanone, or chiral resolution of the racemic alcohol.

Asymmetric Reduction of 1-(5-Bromopyridin-2-yl)ethanone

The most efficient and atom-economical approach to enantiopure this compound is the asymmetric reduction of its ketone precursor, 2-acetyl-5-bromopyridine. This ketone can be synthesized from 2,5-dibromopyridine.[1] Catalytic asymmetric transfer hydrogenation, a cornerstone of modern asymmetric synthesis, offers a reliable method to achieve high enantioselectivity.

Experimental Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone [1]

To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as toluene, n-butyllithium (1.02 equivalents) is added dropwise at a low temperature (e.g., -40°C) under an inert atmosphere. After stirring for a period, an acetylating agent like N,N-dimethylacetamide (3.0 equivalents) is introduced. The reaction mixture is gradually warmed to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-(5-bromopyridin-2-yl)ethanone.

Logical Workflow for the Synthesis of the Ketone Precursor

G 2,5-Dibromopyridine 2,5-Dibromopyridine Lithiation Lithiation 2,5-Dibromopyridine->Lithiation n-BuLi, Toluene, -40°C Acetylation Acetylation Lithiation->Acetylation N,N-Dimethylacetamide Workup Workup Acetylation->Workup aq. NH4Cl Purification Purification Workup->Purification Column Chromatography 1-(5-Bromopyridin-2-yl)ethanone 1-(5-Bromopyridin-2-yl)ethanone Purification->1-(5-Bromopyridin-2-yl)ethanone

Synthesis of the Ketone Precursor
While specific protocols for the asymmetric reduction of 1-(5-bromopyridin-2-yl)ethanone are not extensively detailed in publicly available literature, the general principles of Noyori-type asymmetric hydrogenations are highly applicable. These reactions typically employ ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in the presence of a hydrogen source (e.g., hydrogen gas or isopropanol).

Table 1: Representative Data for Asymmetric Ketone Reduction

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Ru(II)-BINAPAryl KetonesChiral Alcohols>95>98General Literature
Transfer HydrogenationHeterocyclic KetonesChiral AlcoholsHighHighGeneral Literature
Chiral Resolution of Racemic this compound

An alternative route to obtain enantiopure this compound involves the separation of a racemic mixture. This classical method relies on the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the chiral alcohol from the separated salt yields the desired enantiomer.

Experimental Protocol: General Chiral Resolution

A solution of racemic this compound in a suitable solvent is treated with a sub-stoichiometric amount of a chiral resolving agent (e.g., (R,R)-tartaric acid). The mixture is allowed to crystallize, and the resulting solid, enriched in one diastereomeric salt, is collected by filtration. The salt is then treated with a base to liberate the enantiomerically enriched alcohol. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Workflow for Chiral Resolution

G Racemic Alcohol Racemic Alcohol Salt Formation Salt Formation Racemic Alcohol->Salt Formation Chiral Resolving Agent Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Separation Diastereomer 1 (Solid) Diastereomer 1 (Solid) Fractional Crystallization->Diastereomer 1 (Solid) Diastereomer 2 (Solution) Diastereomer 2 (Solution) Fractional Crystallization->Diastereomer 2 (Solution) Liberation of Enantiomer 1 Liberation of Enantiomer 1 Diastereomer 1 (Solid)->Liberation of Enantiomer 1 Base Liberation of Enantiomer 2 Liberation of Enantiomer 2 Diastereomer 2 (Solution)->Liberation of Enantiomer 2 Base

Chiral Resolution Process

Applications in the Synthesis of Bioactive Molecules

The true value of a chiral building block is demonstrated through its successful incorporation into the synthesis of biologically active molecules. The enantiopure forms of this compound serve as key intermediates in the synthesis of various pharmaceutical agents.

Role in the Synthesis of Oxazolidinone Antibacterials

One notable application of pyridine-containing chiral building blocks is in the synthesis of oxazolidinone antibiotics. These compounds are a clinically important class of antibacterial agents. The precursor, 1-(5-Bromo-2-pyridyl)ethanone, is a reagent used in the synthesis of substituted (pyridin-3-yl)phenyloxazolidinones, which have shown antibacterial properties.[1] The chiral alcohol, this compound, can be envisioned as a precursor to chiral amines or other functionalities that are subsequently incorporated into the oxazolidinone scaffold.

Signaling Pathway of a Hypothetical Drug Action

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug synthesized using this compound as a chiral building block.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Drug Drug Drug->Receptor Binding Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Hypothetical Drug Action Pathway

Conclusion

This compound stands as a significant chiral building block with considerable potential in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. While specific, detailed protocols for its enantioselective synthesis and direct application are dispersed throughout scientific and patent literature, the foundational chemical principles for its creation and utilization are well-established. The methodologies outlined in this guide, including the synthesis of the ketone precursor and strategies for achieving enantiopurity, provide a solid framework for researchers and drug development professionals. The continued exploration of this versatile chiral alcohol is expected to unlock new avenues for the discovery and development of novel therapeutics.

References

The Dawn of Pyridyl Alcohols: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide charts the discovery and historical development of pyridyl alcohol derivatives, a class of compounds that has carved a significant niche in medicinal chemistry and drug development. From the early explorations of pyridine chemistry to the synthesis of vital therapeutic agents, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthesis methodologies, key milestones, and the intricate biological pathways these molecules modulate.

A Historical Overview: From Coal Tar to Essential Medicines

The journey of pyridyl alcohol derivatives is intrinsically linked to the history of their parent heterocycle, pyridine. Initially isolated from coal tar in the 19th century, the pyridine ring's unique electronic properties and its presence in numerous natural products, such as alkaloids, spurred intensive investigation into its chemistry.[1] The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, laying the groundwork for the systematic creation of novel pyridine-containing compounds.[1]

The 20th century witnessed the discovery and synthesis of several pivotal pyridyl alcohol derivatives, each with its own unique story and application.

Nicotinyl Alcohol (3-Pyridinemethanol): A Vasodilator Emerges

Nicotinyl alcohol, also known as pyridylcarbinol, is a niacin (vitamin B3) derivative that emerged as a significant therapeutic agent in the mid-20th century.[2] It was developed to create a longer-acting and effective peripheral vasodilator compared to the brief effects of nicotinic acid.[2] Clinical studies, such as those by Fischer and Tebrock, demonstrated its efficacy in treating peripheral vascular diseases like arteriosclerosis obliterans and Raynaud's disease by improving blood flow.[2] Beyond its vasodilatory effects, it is also recognized as a hypolipidemic agent, capable of reducing cholesterol and triglyceride levels.[2][3]

Pyridoxine (Vitamin B6): An Essential Coenzyme

The discovery of pyridoxine, a form of vitamin B6, was a landmark in nutritional science. In the 1930s, Paul György identified a factor that cured a skin condition in rats called "rat acrodynia," which he named vitamin B6.[4][5] The crystalline form was isolated in 1938, and its structure as a pyridine derivative, specifically 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, was determined the following year, leading to its chemical synthesis.[4][6] Subsequent research in the 1940s identified two other forms of vitamin B6, pyridoxal and pyridoxamine, and established that their biological activity stems from their conversion to the active coenzyme, pyridoxal-5-phosphate (PLP).[4][7] PLP is a crucial cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism.[8][9]

Isomeric Pyridinemethanols: Versatile Synthetic Intermediates

The simpler pyridinemethanol isomers, 2-pyridinemethanol and 4-pyridinemethanol, were first synthesized in the mid-20th century.[1][10] These compounds, while not possessing the direct therapeutic applications of nicotinyl alcohol or pyridoxine, quickly became invaluable as intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[10][11] Their utility lies in the reactivity of the hydroxyl group, which allows for further chemical modifications to build more complex molecules.[10]

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for prominent pyridyl alcohol derivatives, facilitating comparison of their physical properties and biological activities.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Nicotinyl Alcohol (Pyridin-3-yl)methanol100-55-0C₆H₇NO109.128147–148-Soluble in water and alcohol[2]
2-Pyridinemethanol (Pyridin-2-yl)methanol586-98-1C₆H₇NO109.13-114-116 (at 9 mmHg)Moderately soluble in water[10]
4-Pyridinemethanol (Pyridin-4-yl)methanol586-95-8C₆H₇NO109.1352-56107-110 (at 1 mmHg)Soluble in water[11][12]
Pyridoxine 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol65-23-6C₈H₁₁NO₃169.18159-162-Freely soluble in water
CompoundBiological ActivityKey Applications
Nicotinyl Alcohol Vasodilator, Hypolipidemic agent[2][3]Treatment of peripheral vascular diseases[2]
2-Pyridinemethanol Intermediate in synthesisPharmaceutical and agrochemical synthesis[10]
4-Pyridinemethanol Intermediate in synthesisPharmaceutical and fine chemical synthesis[11]
Pyridoxine (Vitamin B6) Coenzyme precursor[7]Treatment of vitamin B6 deficiency, cofactor in metabolic pathways[13]
Pyridoxine Derivatives Antibacterial activity against biofilm-embedded Staphylococcus[14][15]Potential for new antibiotics and disinfectants[14][15]

Key Experimental Protocols

This section details the methodologies for the synthesis of key pyridyl alcohol derivatives, based on historical and contemporary literature.

Synthesis of Nicotinyl Alcohol (3-Pyridinemethanol)

Method 1: Reduction of Nicotinic Acid via Esterification

  • Esterification: A solution of nicotinic acid (0.1 mole) in methanol (30 ml) is prepared. Concentrated sulfuric acid (5 ml) is added as a catalyst. The reaction mixture is refluxed for 16 hours to form methyl nicotinate.

  • Reduction: The resulting methyl nicotinate is then reduced using a sodium borohydride-methanol system in tetrahydrofuran (THF) under reflux conditions to yield 3-pyridinemethanol.

Method 2: Catalytic Hydrogenation of 3-Cyanopyridine [1]

  • 3-Cyanopyridine is added to a reaction vessel with a palladium-on-carbon (Pd/C) catalyst in the presence of hydrochloric acid and water.

  • Hydrogen gas is introduced, and the mixture undergoes catalytic hydrogenation at normal temperature and pressure to yield the product.

Synthesis of 2-Pyridinemethanol

Method 1: Reduction of 2-Pyridinecarboxaldehyde [10]

  • 2-Pyridinecarboxaldehyde is dissolved in an anhydrous solvent such as ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Lithium aluminum hydride (LiAlH₄) is slowly added to the solution. The reaction mixture is stirred until the reduction is complete.

  • The reaction is carefully quenched with water and the product is extracted to yield 2-pyridinemethanol.

Method 2: From 2-Picoline via N-oxide formation [16]

  • Oxidation: 2-Picoline is mixed with glacial acetic acid and a catalyst. 30% hydrogen peroxide is added dropwise at 70-80°C and reacted for 3-6 hours to form 2-picoline N-oxide.

  • Rearrangement and Hydrolysis: The 2-picoline N-oxide is reacted with acetic anhydride under reflux for 3-6 hours to form 2-picolyl acetate.

  • The 2-picolyl acetate is then hydrolyzed using a sodium hydroxide solution to yield 2-pyridinemethanol.

Synthesis of 4-Pyridinemethanol

Method 1: Reduction of Methyl Isonicotinate [11]

  • Methyl isonicotinate is dissolved in tetrahydrofuran (THF).

  • Sodium borohydride and lithium chloride are added to the solution.

  • The reaction mixture is refluxed for 6-8 hours.

  • The reaction is quenched with an acid solution to yield 4-pyridinemethanol.

Method 2: Catalytic Hydrogenation of Pyridine-4-carboxaldehyde [11]

  • Pyridine-4-carboxaldehyde is subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.

  • The reaction is carried out under elevated pressure and temperature to produce 4-pyridinemethanol.

Signaling Pathways and Mechanisms of Action

The biological effects of pyridyl alcohol derivatives are mediated through specific signaling pathways. This section provides a visual representation of these mechanisms.

Vasodilation Pathway of Nicotinyl Alcohol

Nicotinyl alcohol induces vasodilation through a dual mechanism involving the release of prostacyclin (PGI₂) and nitric oxide (NO) from endothelial cells.[3]

Nicotinyl_Alcohol_Vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Nicotinyl_Alcohol Nicotinyl Alcohol PGI2_Release Prostacyclin (PGI₂) Release Nicotinyl_Alcohol->PGI2_Release stimulates eNOS_Activation eNOS Activation Nicotinyl_Alcohol->eNOS_Activation stimulates PGI2_Receptor PGI₂ Receptor PGI2_Release->PGI2_Receptor NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Production->sGC_Activation AC_Activation Adenylyl Cyclase Activation PGI2_Receptor->AC_Activation cAMP_Increase ↑ cAMP AC_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Relaxation Relaxation (Vasodilation) PKA_Activation->Relaxation leads to cGMP_Increase ↑ cGMP sGC_Activation->cGMP_Increase PKG_Activation PKG Activation cGMP_Increase->PKG_Activation PKG_Activation->Relaxation leads to

Caption: Signaling pathway of Nicotinyl Alcohol-induced vasodilation.

Metabolic Activation of Pyridoxine (Vitamin B6)

Pyridoxine itself is not biologically active. It must be converted to pyridoxal 5'-phosphate (PLP) through a salvage pathway to function as a coenzyme.[8][17]

Pyridoxine_Metabolism cluster_cellular_metabolism Cellular Metabolism Pyridoxine Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) Pyridoxine->PNP ATP → ADP Pyridoxal_Kinase Pyridoxal Kinase Pyridoxal Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) Pyridoxal->PLP ATP → ADP Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) Pyridoxamine->PMP ATP → ADP PNP->PLP PNP_Oxidase PNP/PMP Oxidase PMP->PLP

Caption: Metabolic activation pathway of Pyridoxine to Pyridoxal 5'-phosphate (PLP).

Conclusion

The discovery and development of pyridyl alcohol derivatives represent a significant chapter in the history of medicinal and organic chemistry. From the vasodilatory and lipid-lowering effects of nicotinyl alcohol to the essential coenzymatic role of pyridoxine, these compounds have had a profound impact on human health. The isomeric pyridinemethanols continue to serve as versatile building blocks for the creation of novel therapeutics. This guide provides a foundational understanding of these important molecules, offering valuable insights for researchers dedicated to the ongoing exploration of pyridine chemistry and its applications in drug discovery.

References

An In-depth Technical Guide to the Solubility of 1-(5-Bromopyridin-2-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the chemical compound 1-(5-Bromopyridin-2-yl)ethanol in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the experimental protocols and data presentation standards crucial for researchers in drug development and chemical analysis.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its bioavailability and therapeutic efficacy.[1] For a compound like this compound, which may serve as a key intermediate or API, understanding its solubility in different organic solvents is essential for various stages of development, including purification, formulation, and analytical method development.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedHPLC
Ethanol25Data to be determinedData to be determinedHPLC
Acetone25Data to be determinedData to be determinedUV-Vis Spectroscopy
Ethyl Acetate25Data to be determinedData to be determinedGravimetric
Dichloromethane25Data to be determinedData to be determinedHPLC
Acetonitrile25Data to be determinedData to be determinedHPLC
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedNMR

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.[2][3]

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter to remove any remaining microscopic solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4]

  • Data Calculation:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

3.3. Important Considerations

  • Purity: The purity of both the solute and the solvent is crucial for accurate solubility measurements.[3]

  • Temperature Control: Temperature must be strictly controlled throughout the experiment as it significantly affects solubility.[3]

  • Equilibrium Time: The time required to reach equilibrium should be determined empirically for the specific compound-solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow Excess Solid to Settle C->D E Centrifuge Samples D->E F Withdraw Supernatant E->F G Filter Supernatant F->G H Dilute Sample G->H I Analyze Concentration (e.g., HPLC, UV-Vis) H->I J Calculate Solubility I->J

References

physical properties of 1-(5-Bromopyridin-2-yl)ethanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)ethanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural features, including the bromine-substituted pyridine ring and the secondary alcohol, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Notably, related pyridine-containing compounds have been investigated as kinase inhibitors, highlighting the potential utility of this scaffold in drug discovery programs. This technical guide provides an in-depth overview of the known physical properties of this compound, details on the experimental determination of these properties, and a conceptual workflow for its synthesis and potential application.

Physical Properties

The physical properties of a compound are critical for its handling, characterization, and application in synthetic and biological protocols. The available data for this compound is summarized below.

PropertyValueNotes
CAS Number 159533-68-3
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Boiling Point 274.4°CAt 760 mmHg
Melting Point Not availableData not found in surveyed literature.

Experimental Protocols

Determination of Boiling Point

While specific experimental details for the determination of the boiling point of this compound are not detailed in the available literature, a standard and widely accepted method for such a determination is the Thiele tube method. This micro-scale technique is suitable for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the Thiele tube method, a sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling (at which point the liquid is drawn into the capillary) is recorded as the boiling point.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Sample vial

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of this compound is placed in a small sample vial.

  • A capillary tube, sealed at one end, is placed open-end-down into the sample vial.

  • The sample vial is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, air trapped in the capillary tube will expand and be expelled.

  • Upon reaching the boiling point of the sample, a continuous stream of vapor bubbles will emerge from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point of the sample.

Synthetic and Application Workflow

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. For instance, its precursor, 1-(5-Bromopyridin-2-yl)ethanone, is utilized in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which is a key component in B-cell receptor signaling and a target for the treatment of certain cancers and autoimmune diseases.[1][2] The following diagram illustrates a conceptual workflow from the precursor to the target compound and its potential application as a building block for more complex molecules.

G Conceptual Workflow: Synthesis and Application of this compound cluster_synthesis Synthesis of this compound cluster_application Potential Application as a Synthetic Intermediate precursor 1-(5-Bromopyridin-2-yl)ethanone (Precursor) reduction Reduction Reaction (e.g., with NaBH₄ in Methanol) precursor->reduction Ketone Reduction product This compound (Target Compound) reduction->product intermediate This compound (Intermediate) functionalization Further Chemical Functionalization intermediate->functionalization Synthetic Elaboration bioactive Complex Bioactive Molecules (e.g., BTK Inhibitor Scaffolds) functionalization->bioactive

Caption: Synthesis of this compound and its potential use as an intermediate.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(5-bromopyridin-2-yl)ethanol, a valuable chiral building block in pharmaceutical and agrochemical research. The primary method detailed is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2-acetyl-5-bromopyridine, utilizing a well-defined chiral ruthenium catalyst of the Noyori type. An alternative method, the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, is also presented. These protocols are designed for researchers, scientists, and drug development professionals, offering robust methodologies for producing the target chiral alcohol with high enantioselectivity and yield.

Introduction

Chiral alcohols, particularly those containing heterocyclic moieties like pyridine, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The enantioselective synthesis of these compounds is crucial, as different enantiomers often exhibit distinct pharmacological profiles. This compound serves as a key intermediate for the synthesis of various pharmaceutical agents. This document outlines two powerful catalytic asymmetric methods for its preparation from 2-acetyl-5-bromopyridine: Noyori-type asymmetric transfer hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.[1]

The Noyori asymmetric transfer hydrogenation employs a ruthenium catalyst bearing a chiral diamine ligand and an arene ligand.[2] This method is known for its high efficiency, excellent enantioselectivity, and operational simplicity, often utilizing safe and inexpensive hydrogen donors like a formic acid/triethylamine mixture. The CBS reduction, on the other hand, utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[3][4] Both methods offer predictable stereochemical outcomes and are amenable to laboratory-scale synthesis.

Reaction Schemes

Method A: Asymmetric Transfer Hydrogenation (Noyori-type Catalyst)

Scheme 1: Asymmetric transfer hydrogenation of 2-acetyl-5-bromopyridine to (S)-1-(5-bromopyridin-2-yl)ethanol using a chiral Ru(II) catalyst.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

Scheme 2: CBS reduction of 2-acetyl-5-bromopyridine to (R)-1-(5-bromopyridin-2-yl)ethanol using a chiral oxazaborolidine catalyst.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of chiral pyridyl alcohols using the described methods. The data for the Asymmetric Transfer Hydrogenation is based on the reduction of the closely related substrate, 2-acetylpyridine, as a reliable proxy for the target reaction.

MethodCatalystSubstrateS/C RatioHydrogen Donor/ReagentTemp. (°C)Time (h)Yield (%)ee (%)Product ConfigurationRef.
Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--2-Acetylpyridine200-1000HCOOH/NEt₃ (5:2)2724Quantitative95(S)
Corey-Bakshi-Shibata (CBS) Reduction (S)-2-Methyl-CBS-oxazaborolidineGeneral Aromatic Ketones10 (mol%)BH₃·THFRT0.5-2High>95(R)[3]

Note: S/C ratio refers to the substrate-to-catalyst molar ratio. ee stands for enantiomeric excess. Data for the CBS reduction is generalized for aromatic ketones as specific data for the target substrate was not available in the searched literature.

Experimental Protocols

Method A: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN

This protocol is adapted from the established procedure for the asymmetric transfer hydrogenation of 2-acetylpyridine.

Materials:

  • 2-Acetyl-5-bromopyridine

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH), analytical grade

  • Triethylamine (NEt₃), distilled

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Preparation of the Formic Acid/Triethylamine Mixture (5:2 azeotrope): In a flask under an inert atmosphere, slowly add triethylamine (2.0 eq.) to formic acid (5.0 eq.) at 0 °C with stirring. Allow the mixture to warm to room temperature.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl--INVALID-LINK-- catalyst (e.g., S/C ratio of 500, 0.2 mol%).

  • Add 2-acetyl-5-bromopyridine (1.0 eq.) and a minimal amount of anhydrous solvent to dissolve the substrate and catalyst.

  • Reaction Execution: To the stirred solution, add the freshly prepared formic acid/triethylamine mixture (typically 2-3 equivalents of the formic acid component relative to the substrate) at room temperature (approx. 27 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the CBS reduction of aromatic ketones.[1][5]

Materials:

  • 2-Acetyl-5-bromopyridine

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a thermometer and under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine catalyst (10 mol% of a 1 M solution in toluene).

  • Cool the flask to 0 °C and slowly add borane-tetrahydrofuran complex (0.6 eq. of a 1 M solution in THF). Stir for 10 minutes at this temperature.

  • Substrate Addition: In a separate flask, dissolve 2-acetyl-5-bromopyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Afterwards, add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Assemble Dry Glassware under Inert Atmosphere reagents Prepare Reagents: - Substrate: 2-Acetyl-5-bromopyridine - Catalyst Solution - H+ Donor / Reducing Agent start->reagents setup Reaction Setup: - Charge Catalyst - Add Substrate & Solvent reagents->setup addition Reagent Addition: - Add H+ Donor (ATH) or  Substrate to Catalyst-Borane (CBS) setup->addition stir Stir at Defined Temperature (e.g., 27°C for ATH, RT for CBS) addition->stir monitor Monitor Reaction Progress (TLC / HPLC) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purification: Flash Column Chromatography extract->purify char Characterization: - NMR, MS purify->char ee Determine Enantiomeric Excess: Chiral HPLC char->ee

Caption: General experimental workflow for the enantioselective synthesis of this compound.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle precatalyst [Ru]-Cl (Precatalyst) active_hydride [Ru]-H (Active Hydride) precatalyst->active_hydride + HCOOH/NEt3 - NEt3H+Cl- ts Transition State active_hydride->ts + Ketone ketone 2-Acetyl-5-bromopyridine ketone->ts product Chiral Alcohol ts->active_hydride + HCOOH/NEt3 - Product - Formate ts->product Hydride Transfer

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Catalytic Cycle for CBS Reduction

CBS_Cycle cbs CBS Catalyst cbs_borane Catalyst-Borane Complex cbs->cbs_borane + BH3 ts Transition State cbs_borane->ts + Ketone ketone 2-Acetyl-5-bromopyridine ketone->ts product_complex Product-Borane Complex product_complex->cbs + BH3 - Product-O-BH2 ts->product_complex Hydride Transfer

References

Application Notes and Protocols for the Reduction of 1-(5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reduction of the carbonyl group in 1-(5-bromopyridin-2-yl)ethanone to its corresponding secondary alcohol, 1-(5-bromopyridin-2-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol described here utilizes sodium borohydride, a mild and selective reducing agent.

Introduction

1-(5-bromopyridin-2-yl)ethanone is a valuable building block in medicinal chemistry. The presence of a bromine atom and a ketone functional group allows for diverse chemical modifications. The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center, enabling the synthesis of enantiomerically pure compounds. Sodium borohydride (NaBH₄) is an effective and commonly used reagent for this purpose, offering selective reduction of the ketone in the presence of the pyridine ring and the carbon-bromine bond under standard conditions.[1][2]

Chemical Reaction Pathway

The general reaction pathway for the reduction of 1-(5-bromopyridin-2-yl)ethanone to this compound is depicted below:

1-(5-bromopyridin-2-yl)ethanone → this compound

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol

  • Temperature: 0 °C to Room Temperature

Experimental Protocol: Reduction using Sodium Borohydride

This protocol outlines a standard and highly efficient method for the reduction of 1-(5-bromopyridin-2-yl)ethanone using sodium borohydride.

Materials:

  • 1-(5-bromopyridin-2-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-bromopyridin-2-yl)ethanone (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water at 0 °C.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Data Presentation: Comparative Data of Reduction Methods

The following table summarizes expected quantitative data for the reduction of a similar ketone, 1-(3-bromopyridin-2-yl)ethanone, which can be used as a reference for the target reaction.[1]

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Remarks
Sodium Borohydride (NaBH₄)Methanol0 to RT2>95A standard, mild, and efficient method.[1]

Experimental Workflow Diagram

experimental_workflow start Start: 1-(5-bromopyridin-2-yl)ethanone dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 2h add_nabh4->react quench Quench with Water react->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate end End: this compound evaporate->end

References

Application Notes and Protocols for the Use of 1-(5-Bromopyridin-2-yl)ethanol in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules.[1][2] 1-(5-Bromopyridin-2-yl)ethanol is a valuable building block, as the resulting substituted pyridine scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The bromine atom at the 5-position of the pyridine ring serves as a reactive handle for the introduction of diverse aryl, heteroaryl, or vinyl substituents via the Suzuki coupling, while the ethanol moiety offers a potential site for further functionalization.

A common challenge in the Suzuki coupling of bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its catalytic activity.[3] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation. While substrates with labile protons, such as alcohols, can sometimes complicate cross-coupling reactions, many Suzuki protocols are compatible with unprotected hydroxyl groups.[4]

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with a generic boronic acid is depicted below:

Figure 1: General Suzuki cross-coupling reaction of this compound.

Typical Reaction Conditions

Successful Suzuki coupling reactions are contingent on the judicious selection of several key parameters. The following table summarizes common conditions reported for the Suzuki coupling of bromopyridines, which can be adapted for this compound.[2][3]

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%. The choice of catalyst can significantly impact reaction efficiency.
Ligand PPh₃, PCy₃, SPhos, XPhos, RuPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃. Ligands can enhance catalyst stability and activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFAn inorganic base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CReactions are typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen, so it is critical to perform the reaction under an inert atmosphere.[3]

Experimental Protocols

The following is a general protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle 3-5 times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction mixture via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-30 minutes.

  • Reaction: Place the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R-X) Transmetalation_Intermediate R-Pd(II)Ln-R' OxAdd->Transmetalation_Intermediate Transmetalation (R'-B(OR)2, Base) Product_Formation R-R' Transmetalation_Intermediate->Product_Formation Reductive Elimination Product_Formation->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, Boronic Acid, Catalyst, Base setup Combine Reagents in Flask reagents->setup glassware Dry Glassware glassware->reagents solvents Degas Solvents add_solvents Add Degassed Solvents solvents->add_solvents inert Establish Inert Atmosphere (Ar or N2) setup->inert inert->add_solvents heat Heat and Stir add_solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for Suzuki cross-coupling.

Troubleshooting

Common issues encountered during the Suzuki coupling of bromopyridines include low yields and the formation of side products.[3]

  • Low or No Yield: This can be due to an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or poor quality of starting materials. Ensure the reaction is performed under strictly inert conditions to prevent catalyst deactivation by oxygen. A screen of different palladium catalysts, ligands, bases, and solvents may be necessary to find the optimal conditions for a specific substrate combination.[3]

  • Side Product Formation: Homocoupling of the boronic acid to form a biaryl impurity is a common side reaction, often promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing of the reaction mixture is crucial to minimize this. Protodeboronation, the cleavage of the C-B bond of the boronic acid, can also occur, particularly at high temperatures or with certain bases. Using a milder base or minimizing the reaction time and temperature can help to reduce this side reaction.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the derivatization of this compound. By carefully selecting the reaction conditions, a wide variety of aryl, heteroaryl, and vinyl groups can be introduced at the 5-position of the pyridine ring, providing access to a diverse range of compounds with potential applications in drug discovery and materials science. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully employ this important transformation.

References

Application Notes and Protocols for the Derivatization of 1-(5-Bromopyridin-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 1-(5-Bromopyridin-2-yl)ethanol, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The strategic location of the bromo substituent and the hydroxyl group allows for a wide range of derivatization reactions, making this scaffold highly attractive for generating diverse chemical libraries for drug discovery programs.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs.[1] The unique properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions, make it a privileged structure in drug design. This compound offers two key points for chemical modification: the bromine atom on the pyridine ring and the secondary alcohol. The bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ethanol moiety can be derivatized through etherification, esterification, or oxidation to introduce additional pharmacophoric features that can modulate the compound's physicochemical properties and biological activity.

The derivatization of this scaffold is particularly relevant for the development of kinase inhibitors, a major class of targeted therapeutics in oncology and inflammatory diseases.[2] The pyridine core can mimic the hinge-binding motif of ATP, while substituents introduced at the 5-position can explore deeper pockets of the kinase active site to enhance potency and selectivity.

Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main approaches: modifications at the pyridine ring and modifications of the ethanol side chain.

Modification of the Pyridine Core via Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various aminopyridine derivatives.

  • Heck Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromopyridine and an alkene, leading to the synthesis of substituted styrylpyridines and related analogs.

Functionalization of the Ethanol Side Chain

The secondary alcohol of the ethanol group provides a reactive site for several transformations:

  • Etherification: Reaction with various alkyl or aryl halides under basic conditions yields ether derivatives. This modification can be used to alter the lipophilicity and steric bulk of the molecule.

  • Esterification: Acylation of the alcohol with acyl chlorides or carboxylic acids produces ester derivatives. Esters can act as prodrugs or introduce additional interaction points with biological targets.

  • Oxidation: Oxidation of the secondary alcohol to a ketone provides a different reactive handle for further derivatization, such as the formation of imines or other ketone-derived functionalities.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-phenylpyridin-2-yl)ethanol.

Protocol 2: O-Alkylation (Etherification) of this compound

This protocol outlines a general procedure for the synthesis of ether derivatives from the ethanol side chain.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-bromo-2-(1-(benzyloxy)ethyl)pyridine.

Protocol 3: Esterification of this compound with Acetyl Chloride

This protocol describes a standard method for the acylation of the ethanol side chain to form an ester.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(5-bromopyridin-2-yl)ethyl acetate.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the derivatization of this compound. This data is intended to be illustrative of typical results obtained in medicinal chemistry campaigns.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid1-(5-Phenylpyridin-2-yl)ethanol85
24-Fluorophenylboronic acid1-(5-(4-Fluorophenyl)pyridin-2-yl)ethanol82
33-Methoxyphenylboronic acid1-(5-(3-Methoxyphenyl)pyridin-2-yl)ethanol78
4Thiophene-2-boronic acid1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanol75

Table 2: Biological Activity of 1-(5-Arylpyridin-2-yl)ethanol Derivatives as Hypothetical Kinase Inhibitors

Compound (from Table 1)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Cellular Activity (EC₅₀, µM)
1-(5-Phenylpyridin-2-yl)ethanol150>10002.5
1-(5-(4-Fluorophenyl)pyridin-2-yl)ethanol758501.2
1-(5-(3-Methoxyphenyl)pyridin-2-yl)ethanol90>10001.8
1-(5-(Thiophen-2-yl)pyridin-2-yl)ethanol200>10003.1

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of compounds derived from this compound.

G General Workflow for Library Synthesis and Screening A This compound B Derivatization Reactions (Suzuki, Etherification, etc.) A->B C Library of Analogs B->C D Purification and Characterization C->D E Biological Screening (e.g., Kinase Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Candidate Drug G->H

Caption: A streamlined workflow for the synthesis and screening of novel compounds.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

G Hypothetical Inhibition of the MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1-(5-Arylpyridin-2-yl)ethanol Derivative Inhibitor->Raf

Caption: Potential mechanism of action for a kinase inhibitor derivative.

References

Application Notes and Protocols: Chiral 1-(5-Bromopyridin-2-yl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1-(5-bromopyridin-2-yl)ethanol is a valuable building block in asymmetric synthesis, primarily serving as a precursor for the development of sophisticated chiral ligands for transition-metal-catalyzed reactions. Its unique structure, featuring a stereogenic center adjacent to a coordinating pyridine ring, makes it an attractive scaffold for inducing enantioselectivity in a variety of chemical transformations. These transformations are critical in the synthesis of active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic effects. This document provides detailed application notes on the synthesis of chiral this compound and its potential applications in asymmetric catalysis, including representative experimental protocols.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity and safety of a drug are often dictated by its stereochemistry. Chiral alcohols, particularly those incorporating a heterocyclic moiety like pyridine, are versatile intermediates in the synthesis of these complex molecules. Chiral this compound, available in both (R) and (S) enantiomeric forms, is a key precursor for the synthesis of novel P,N-ligands. These ligands, when complexed with transition metals such as ruthenium, rhodium, or iridium, can catalyze a range of asymmetric reactions with high efficiency and enantioselectivity. The bromo-substituent on the pyridine ring also offers a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.

Asymmetric Synthesis of Chiral this compound

The most effective and green method for the enantioselective synthesis of chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 5-bromo-2-acetylpyridine. Biocatalysis, employing ketoreductases (KREDs), offers high yields and exceptional enantiomeric excess (ee) under mild reaction conditions.

Biocatalytic Asymmetric Reduction of 5-Bromo-2-acetylpyridine

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. A wide range of commercially available KREDs can be screened to identify an enzyme that provides the desired (R)- or (S)-enantiomer of this compound with high conversion and enantiomeric excess. The cofactor, typically NADPH or NADH, is regenerated in situ using a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase system.

Table 1: Representative Data for Asymmetric Bioreduction of Aryl Ketones

EntryKetone SubstrateBiocatalystCo-factor SystemConversion (%)Yield (%)Enantiomeric Excess (ee, %)Configuration
12-AcetylpyridineLactobacillus kefiriIsopropanol>9995>99R
22-ChloroacetophenoneKRED-NADH-112Glucose/GDH>9998>99.5S
33-ChloroacetophenoneKRED-108Isopropanol>9997>99R

Note: Data presented is for analogous substrates and is representative of the expected outcomes for the asymmetric reduction of 5-bromo-2-acetylpyridine.

Experimental Protocol: Asymmetric Bioreduction of 5-Bromo-2-acetylpyridine

This protocol describes a general procedure for the biocatalytic reduction of 5-bromo-2-acetylpyridine using a ketoreductase.

Materials:

  • 5-Bromo-2-acetylpyridine

  • Ketoreductase (e.g., KRED-P2-B02 for (R)-alcohol or KRED-P1-H08 for (S)-alcohol)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of potassium phosphate buffer, add D-glucose, NADP⁺ (or NAD⁺), and Glucose Dehydrogenase.

  • Add the ketoreductase to the mixture and stir until fully dissolved.

  • Add 5-bromo-2-acetylpyridine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Analysis A Prepare Buffer Solution (Phosphate Buffer, Glucose, NADP+) B Add Enzymes (Ketoreductase, GDH) A->B C Add Substrate (5-Bromo-2-acetylpyridine) B->C D Stir at Room Temperature C->D E Monitor by TLC/HPLC D->E F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Concentration G->H I Column Chromatography H->I J Chiral HPLC Analysis I->J

Caption: Workflow for the asymmetric transfer hydrogenation of acetophenone.

Conclusion

Chiral this compound is a promising and versatile building block for the development of novel chiral ligands for asymmetric catalysis. Its straightforward synthesis via biocatalytic reduction provides access to both enantiomers in high purity. The derived P,N-ligands are expected to be highly effective in key transformations such as asymmetric transfer hydrogenation, offering a powerful tool for the synthesis of enantiomerically enriched alcohols, which are crucial intermediates in drug discovery and development. The protocols provided herein serve as a guide for the synthesis and application of this valuable chiral intermediate.

Application Notes and Protocols: The Role of 1-(5-Bromopyridin-2-yl)ethanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of many kinases.[1] This document details the utility of the chiral building block, 1-(5-Bromopyridin-2-yl)ethanol, in the synthesis of potent and selective kinase inhibitors, with a particular focus on targeting the EGFR/HER2 signaling pathway. The bromine atom at the 5-position serves as a versatile handle for introducing diverse chemical moieties via cross-coupling reactions, while the ethanol side chain provides a key interaction point or a site for further functionalization.

EGFR/HER2 Signaling Pathway

The Epidermal Growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[2] Their signaling is crucial for regulating cell proliferation, survival, and migration.[3] Overexpression or mutation of EGFR and HER2 is implicated in the growth of various tumor types.[2][4] Dual inhibition of both EGFR and HER2 has proven to be an effective therapeutic strategy. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote tumor cell growth and survival.[3][5]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (e.g., Lapatinib derivative) Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Caption: EGFR/HER2 signaling cascade and the point of therapeutic intervention.

Synthetic Strategy and Workflow

This compound is a key starting material for synthesizing a variety of kinase inhibitors. The synthetic strategy typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the bromine-substituted position.[6] This allows for the introduction of diverse aryl or heteroaryl groups, which can be tailored to optimize binding affinity and selectivity for the target kinase. The secondary alcohol can be a key hydrogen bond donor or can be further modified.

The following workflow outlines a general approach to synthesize a library of potential EGFR/HER2 inhibitors starting from this compound.

Synthetic_Workflow Start This compound Protect Protection of Alcohol (e.g., TBS ether) Start->Protect Intermediate1 Protected Bromo-Pyridine Intermediate Protect->Intermediate1 Suzuki Suzuki Coupling (Pd Catalyst, Base) Intermediate1->Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Suzuki FinalProduct Final Kinase Inhibitor Deprotect Deprotection Deprotect->FinalProduct Suzuki->Deprotect

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the Suzuki-Miyaura coupling of a protected this compound intermediate with an arylboronic acid.[7]

Materials:

  • Protected this compound intermediate (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 eq)[6]

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)[1]

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the protected bromo-pyridine intermediate, the arylboronic acid, and the base.[6]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Add the degassed solvent system.[1]

  • Add the palladium catalyst to the mixture.[6]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[1][6]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]

  • Wash the organic layer with water and then with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.[1]

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[6]

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well white microplate, add the kinase assay buffer.

  • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.[1]

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.[1]

  • Incubate the plate at room temperature (or 30°C) for 1 hour.[1][6]

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay kit.[6]

  • Measure the luminescence signal using a microplate reader.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical quantitative data for a series of synthesized compounds, illustrating a potential structure-activity relationship (SAR) against EGFR and HER2 kinases.

Compound IDR Group (at C5 of Pyridine)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
INH-1 Phenyl150320
INH-2 4-Fluorophenyl75150
INH-3 3-Chloro-4-fluoroaniline1545
INH-4 4-(Methylsulfonyl)phenyl2580
Lapatinib (Reference)913

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. The amenability of the bromine atom to palladium-catalyzed cross-coupling reactions allows for systematic exploration of the chemical space within the kinase ATP-binding site. The chiral ethanol side chain can form crucial hydrogen bonds and provides a stereochemically defined scaffold. The protocols and data presented herein demonstrate a clear strategic pathway for the utilization of this intermediate in the discovery and development of novel therapeutics for diseases driven by aberrant kinase activity.

References

Application Note and Protocol for the Purification of 1-(5-Bromopyridin-2-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromopyridin-2-yl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Following its synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is optimized to address common challenges associated with the purification of pyridine-containing compounds, such as peak tailing.

Data Presentation

The efficiency of the purification process is summarized in the table below. The data represents typical results obtained when following the detailed protocol.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient: 10% to 40% Ethyl Acetate in Hexane with 0.1% Triethylamine
Typical Crude Purity 85-90%
Typical Final Purity >98%
Typical Yield 80-90%
Target Rf Value (in 30% EtOAc/Hexane) ~0.35

Experimental Protocols

This section outlines the step-by-step methodology for the purification of this compound.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Triethylamine (≥99%)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

2. Preparation of the Eluent System

Prepare two stock solutions for gradient elution:

  • Solvent A: 10% Ethyl Acetate in Hexane with 0.1% Triethylamine.

  • Solvent B: 40% Ethyl Acetate in Hexane with 0.1% Triethylamine.

The addition of triethylamine is crucial to prevent the tailing of the basic pyridine compound on the acidic silica gel.[1]

3. Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal eluent composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., 20%, 30%, and 40% ethyl acetate).

  • Visualize the developed plate under a UV lamp (254 nm).

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product and good separation from impurities.

4. Column Packing

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed without air bubbles or cracks.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance upon sample loading.

  • Equilibrate the packed column by passing several column volumes of the initial eluent through it.

5. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel to the dissolved crude product and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This is known as dry loading.

  • Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.

6. Elution and Fraction Collection

  • Begin elution with the initial mobile phase (10% ethyl acetate in hexane with 0.1% triethylamine).

  • Gradually increase the polarity of the mobile phase by slowly increasing the proportion of ethyl acetate. A common approach is to use a gradient elution from 10% to 40% ethyl acetate.[1][2]

  • Collect fractions of the eluate in test tubes or a fraction collector.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

7. Product Isolation

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).

Visualizations

Experimental Workflow Diagram

Purification_Workflow Crude_Sample Crude this compound TLC_Analysis TLC Analysis (Determine Eluent) Crude_Sample->TLC_Analysis Elution Gradient Elution (Hexane/EtOAc + 0.1% TEA) TLC_Analysis->Elution informs Column_Packing Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Dry Loading) Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pool Pure Fractions TLC_Monitoring->Pooling identifies Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Troubleshooting Issue Identified Issue Tailing Peak Tailing on TLC/Column Issue->Tailing Poor_Separation Poor Separation of Product and Impurity Issue->Poor_Separation No_Elution Product Not Eluting Issue->No_Elution Cause_Tailing Cause: Strong interaction of basic pyridine with acidic silica. Tailing->Cause_Tailing Cause_Separation Cause: Incorrect solvent polarity or overloaded column. Poor_Separation->Cause_Separation Cause_Elution Cause: Eluent is not polar enough. No_Elution->Cause_Elution Solution_Tailing Solution: Add 0.1-1% triethylamine to the eluent. Cause_Tailing->Solution_Tailing Solution_Separation Solution: Optimize eluent with TLC, use a shallower gradient, or reduce sample load. Cause_Separation->Solution_Separation Solution_Elution Solution: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). Cause_Elution->Solution_Elution

Caption: Troubleshooting guide for common column chromatography issues.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)ethanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive hydroxyl group and a synthetically versatile bromopyridine moiety, makes it an important intermediate for introducing the pyridyl-ethanol pharmacophore into more complex molecules. This document provides detailed protocols for a robust and scalable two-step synthesis suitable for industrial applications. The described methodology focuses on high yields, purity, and operational safety.

The synthesis proceeds via two main stages:

  • Synthesis of the Ketone Intermediate: Formation of 1-(5-bromopyridin-2-yl)ethanone (2-acetyl-5-bromopyridine) from 2,5-dibromopyridine.

  • Reduction to the Final Product: Selective reduction of the ketone to the desired secondary alcohol, this compound.

Chemical Reaction Pathway

Reaction_Pathway 2,5-Dibromopyridine 2,5-Dibromopyridine Ketone_Intermediate 1-(5-Bromopyridin-2-yl)ethanone 2,5-Dibromopyridine->Ketone_Intermediate 1. n-BuLi 2. DMAc Final_Product This compound Ketone_Intermediate->Final_Product NaBH4, Methanol

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

This protocol details the synthesis of the ketone intermediate from 2,5-dibromopyridine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
2,5-DibromopyridineC₅H₃Br₂N236.89≥98%
n-Butyllithium (n-BuLi)C₄H₉Li64.061.6 M in hexanes
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12Anhydrous, ≥99.8%
TolueneC₇H₈92.14Anhydrous, ≥99.8%
Saturated aq. NH₄ClNH₄Cl53.49-
Diethyl ether(C₂H₅)₂O74.12ACS grade
Anhydrous Magnesium SulfateMgSO₄120.37-

Equipment:

  • Large-scale, multi-necked, jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler).

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 2,5-dibromopyridine (1.0 eq) and anhydrous toluene (10 L/kg of starting material).

  • Cooling: Cool the stirred suspension to between -45 °C and -40 °C.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.02 eq) dropwise via the addition funnel, maintaining the internal temperature below -35 °C. Stir for 40-60 minutes at this temperature after the addition is complete.

  • Addition of DMAc: Add N,N-dimethylacetamide (3.0 eq) dropwise, again ensuring the internal temperature does not exceed -35 °C.

  • Warm-up: After the addition of DMAc, allow the reaction mixture to gradually warm to room temperature (20-25 °C) and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 5 L/kg of starting material).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-(5-bromopyridin-2-yl)ethanone as a white to off-white solid.[1]

Quantitative Data Summary (Protocol 1):

ParameterValue
Scale1.0 kg 2,5-Dibromopyridine
Toluene Volume10 L
n-Butyllithium (1.6 M)2.66 L
N,N-Dimethylacetamide1.1 L
Reaction Temperature-45 °C to 25 °C
Reaction Time4-6 hours
Expected Yield90-98%
Purity (post-recrystallization)>98% (by HPLC)
Protocol 2: Reduction to this compound

This protocol details the reduction of the ketone intermediate to the final alcohol product.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
1-(5-Bromopyridin-2-yl)ethanoneC₇H₆BrNO200.03≥98%
Sodium Borohydride (NaBH₄)NaBH₄37.83≥97%
MethanolCH₃OH32.04ACS grade
Deionized WaterH₂O18.02-
Ethyl AcetateC₄H₈O₂88.11ACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04-

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Dissolution: Dissolve 1-(5-bromopyridin-2-yl)ethanone (1.0 eq) in methanol (10 L/kg of ketone) in the reactor under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 30-45 minutes, ensuring the temperature remains below 10 °C.[2][3]

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Product: Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary (Protocol 2):

ParameterValue
Scale1.0 kg 1-(5-Bromopyridin-2-yl)ethanone
Methanol Volume10 L
Sodium Borohydride0.28 kg
Reaction Temperature0-5 °C
Reaction Time1-2 hours
Expected Yield92-99%
Purity (post-recrystallization)>99% (by HPLC)
Protocol 3: Quality Control

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Buffer (e.g., 0.1% Trifluoroacetic acid in water) and Acetonitrile (e.g., 60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks for this compound would be in the regions of δ 8.5 (d, 1H), 7.7 (dd, 1H), 7.3 (d, 1H), 4.9 (q, 1H), 1.5 (d, 3H), and a broad singlet for the -OH proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected peaks around δ 163, 150, 139, 121, 119, 68, and 24 ppm.

Health and Safety Information

Personnel must be trained in handling hazardous materials and should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All operations should be conducted in a well-ventilated area or a fume hood.

  • n-Butyllithium: Pyrophoric, spontaneously flammable in air.[5] Reacts violently with water.[6][7] Causes severe skin and eye burns.[5][6] Handle under an inert atmosphere (nitrogen or argon) at all times.[7][8]

  • 2,5-Dibromopyridine: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10] Avoid inhalation of dust.

  • Sodium Borohydride: Toxic if swallowed.[11][12] In contact with water, it releases flammable gases which may ignite spontaneously.[11][13][14] Causes severe skin burns and eye damage.[11][12][14] Handle in a dry environment and add to protic solvents in a controlled manner.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction to Alcohol Start Charge Reactor with 2,5-Dibromopyridine & Toluene Cool_1 Cool to -40°C Start->Cool_1 Add_nBuLi Add n-Butyllithium Cool_1->Add_nBuLi Add_DMAc Add DMAc Add_nBuLi->Add_DMAc Warm_Up Warm to Room Temperature Add_DMAc->Warm_Up Quench_1 Quench with aq. NH4Cl Warm_Up->Quench_1 Extract_1 Extract with Diethyl Ether Quench_1->Extract_1 Dry_1 Dry and Concentrate Extract_1->Dry_1 Purify_1 Recrystallize Ketone Dry_1->Purify_1 QC_1 QC of Ketone Intermediate Purify_1->QC_1 Start_2 Dissolve Ketone in Methanol QC_1->Start_2 Proceed if QC passes Cool_2 Cool to 0°C Start_2->Cool_2 Add_NaBH4 Add Sodium Borohydride Cool_2->Add_NaBH4 React Stir for 1-2 hours Add_NaBH4->React Quench_2 Quench with Water React->Quench_2 Concentrate_2 Remove Methanol Quench_2->Concentrate_2 Extract_2 Extract with Ethyl Acetate Concentrate_2->Extract_2 Dry_2 Dry and Concentrate Extract_2->Dry_2 Final_Product Final Product: This compound Dry_2->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: 1-(5-Bromopyridin-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the yield and purity of 1-(5-Bromopyridin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reduction of the corresponding ketone, 1-(5-Bromopyridin-2-yl)ethanone (also known as 2-acetyl-5-bromopyridine).[1] This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride (NaBH₄).[2] This approach avoids the complexities and potential side reactions associated with Grignard reactions on pyridine rings.[3]

Q2: My reaction yield is consistently low. What are the common causes and how can I address them?

A2: Low yield in the reduction of 2-acetyl-5-bromopyridine is often traced back to a few key areas. The primary factors include the quality of the starting material, the activity of the reducing agent, reaction conditions, and the work-up procedure. Refer to the troubleshooting guide and workflow diagram below for a systematic approach to identifying and solving the issue.

Q3: I'm observing significant impurity in my final product. What are the likely side products and how can they be minimized?

A3: The primary impurity is often unreacted starting material, 1-(5-Bromopyridin-2-yl)ethanone. If the reaction is run for too long or at elevated temperatures, other side reactions can occur, though they are less common with a mild reductant like NaBH₄. To minimize impurities:

  • Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ketone is consumed.

  • Control Temperature: Perform the addition of NaBH₄ at a low temperature (e.g., 0 °C) to control the reaction rate and prevent potential side reactions.[4]

  • Use Fresh Reagents: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored reagent.[5]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Develop a solvent system (e.g., 30% ethyl acetate in hexanes) that provides good separation between the starting ketone and the product alcohol. The ketone (starting material) is less polar and will have a higher Rf value, while the alcohol product is more polar and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[6]

Q5: What is the best practice for purifying the crude this compound?

A5: The standard purification method is flash column chromatography on silica gel.[7] After aqueous work-up, the crude product is concentrated and can be purified using a solvent gradient, typically starting with a less polar eluent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.[6] Fractions should be collected and analyzed by TLC to isolate the pure product.

Synthesis Pathway and Troubleshooting

The general pathway for the synthesis involves the reduction of a ketone to a secondary alcohol.

G cluster_main General Synthesis Pathway SM 1-(5-Bromopyridin-2-yl)ethanone P This compound SM->P   Reduction (e.g., NaBH₄, Methanol) G cluster_reaction Reaction Phase Issues cluster_workup Work-up & Purification Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn Analyze Reaction workup_loss Product Loss During Aqueous Work-up? start->workup_loss Analyze Purification reagent_issue Degraded NaBH₄ or Wet Solvent incomplete_rxn->reagent_issue temp_issue Incorrect Temperature (Too Low/High) incomplete_rxn->temp_issue ratio_issue Incorrect Stoichiometry incomplete_rxn->ratio_issue sol_reagent Use fresh NaBH₄ & anhydrous solvent reagent_issue->sol_reagent sol_temp Maintain 0 °C during addition, then RT temp_issue->sol_temp sol_ratio Use slight excess of NaBH₄ (1.1-1.5 eq) ratio_issue->sol_ratio emulsion Emulsion Formation During Extraction workup_loss->emulsion ph_issue Incorrect pH During Work-up workup_loss->ph_issue purification_issue Co-elution During Column Chromatography workup_loss->purification_issue sol_emulsion Add brine to break emulsion emulsion->sol_emulsion sol_purification Optimize solvent gradient for chromatography purification_issue->sol_purification

References

challenges in the chiral separation of 1-(5-Bromopyridin-2-yl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 1-(5-Bromopyridin-2-yl)ethanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound enantiomers critical in drug development?

The separation of enantiomers is crucial because individual enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties within the human body.[1][2] Regulatory agencies like the U.S. Food and Drug Administration (FDA) often require the development of single-enantiomer drugs to ensure safety and efficacy, as one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.[3][4]

Q2: What are the primary chromatographic techniques recommended for separating these enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for chiral separations.[5][6] HPLC is a well-established method with a wide variety of available chiral stationary phases (CSPs).[7] SFC is increasingly popular as it often provides faster analysis times, higher efficiency, and reduced consumption of organic solvents by using supercritical CO2 as the main mobile phase component.[6][8][9]

Q3: What type of chiral stationary phase (CSP) should I select as a starting point?

Due to the unpredictable nature of chiral recognition, a screening approach is highly recommended.[8][10] The most successful and broadly applicable CSPs for a wide range of pharmaceutical compounds are polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases.[10][11] It is advisable to screen your compound on several of these columns under different mobile phase conditions to find the optimal separation.[12]

Q4: Since this compound is a basic compound, do I need to use a mobile phase additive?

Yes, for basic compounds like this, adding a basic additive to the mobile phase is often essential.[6] The pyridine nitrogen can interact with residual acidic silanols on the silica surface of the CSP, leading to poor peak shape (tailing). An additive like diethylamine (DEA) or isopropylamine, typically at a concentration of 0.1-0.3%, can suppress these interactions, resulting in sharper, more symmetrical peaks.[6][9]

Troubleshooting Guide

Q: I am not observing any separation between the enantiomers. What should I do first?

If you see a single, sharp peak, the first step is to screen different chiral stationary phases and mobile phase systems.[2][12] Chiral recognition is highly specific, and a combination that works for one compound may not work for another.[13]

  • Vary the CSP: Test polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) and macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC).[10]

  • Change the Mobile Phase Mode: If you are using normal phase (e.g., hexane/ethanol), try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water with a buffer).[10][14] These modes offer complementary selectivities.

  • Alter the Alcohol Modifier: In normal phase or SFC, switching between ethanol, isopropanol, and methanol can significantly impact selectivity and resolution.[5][8][15]

Q: I have some separation, but the peaks are broad and tailing significantly. How can I fix this?

Poor peak shape for a basic analyte like this compound is typically caused by undesirable interactions with the stationary phase.

  • Add a Basic Modifier: Introduce a basic additive such as diethylamine (DEA), triethylamine (TEA), or isopropylamine to the mobile phase. A concentration of 0.1% (v/v) is a good starting point to improve peak symmetry.[9][16]

  • Increase Additive Concentration: If tailing persists, you can cautiously increase the additive concentration, but be aware that this can also alter selectivity.

  • Check Column Health: Persistent peak shape issues could indicate a deteriorating column.

Q: The resolution (Rs) between my enantiomer peaks is low (<1.5). How can I improve it?

Improving resolution requires optimizing the parameters that influence selectivity and efficiency.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), which can increase efficiency.[17]

  • Decrease the Temperature: Reducing the column temperature generally enhances chiral selectivity by strengthening the transient interactions between the analyte and the CSP.[16][17] Ensure your temperature controller is stable to maintain reproducibility.[17]

  • Adjust Modifier Percentage: Fine-tune the percentage of the alcohol modifier in the mobile phase. Small changes can have a large impact on resolution.[5]

  • Switch Alcohol Modifier: The choice of alcohol (isopropanol, ethanol, or methanol) can dramatically affect selectivity. Isopropanol often provides better selectivity in some cases.[15]

Q: My retention times are very long, leading to extended analysis times. How can I reduce them?

  • Increase Modifier Strength: In normal phase or SFC, increasing the percentage of the alcohol co-solvent will decrease retention times.[6]

  • Increase Flow Rate: While lower flow rates can improve resolution, a slightly higher flow rate can be used to shorten analysis time if resolution is already sufficient.

  • Use a Gradient (HPLC/SFC): Employing a gradient elution, where the percentage of the strong solvent is increased during the run, can help elute strongly retained compounds faster.[6]

Q: I am observing inconsistent retention times and resolution between injections. What is the potential cause?

Irreproducible results often point to issues with system equilibration or stability.

  • Ensure Proper Equilibration: Chiral columns, particularly when changing mobile phases, may require extended equilibration times (sometimes 1-2 hours or more) to achieve a stable baseline and reproducible retention.[15][17]

  • Beware of "Memory Effects": Mobile phase additives can be retained on the column and in the HPLC/SFC system, affecting subsequent analyses.[13] It is crucial to dedicate a column to a specific additive type (acidic or basic) or perform a rigorous flushing procedure when switching.

  • Control Temperature: Maintain a constant and stable column temperature, as fluctuations can affect both retention and selectivity.[17]

Experimental Protocols & Data

General Workflow for Chiral Method Development

The process of developing a robust chiral separation method is systematic. It begins with broad screening to identify promising conditions, followed by fine-tuned optimization to achieve the desired performance.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization A Prepare Racemic Sample (1 mg/mL) B Select Technique (HPLC or SFC) A->B C Screen 3-4 CSPs (e.g., Amylose, Cellulose, Macrocyclic Glycopeptide) B->C D Screen 2-3 Mobile Phases (e.g., NP, PO, RP for HPLC; Different co-solvents for SFC) C->D E Evaluate Initial Results (Resolution > 0.4? Good Peak Shape?) D->E F Optimize Conditions: - Modifier % - Additive Conc. - Flow Rate - Temperature E->F Yes G No Separation: Return to Screening (Try different CSPs/Modes) E->G No H Final Validated Method (Rs > 1.5, Tailing < 1.5) F->H G->C

Caption: A typical workflow for chiral method development.

Troubleshooting Logic for Poor Resolution

When encountering poor separation, a logical troubleshooting sequence can efficiently identify a solution.

G A Start: Poor Resolution (Rs < 1.5) B Assess Peak Shape A->B C Peaks Tailing? Add/Optimize Basic Additive (e.g., 0.1% DEA) B->C Yes D Optimize Mobile Phase B->D No (Good Shape) C->D E Adjust Modifier % (e.g., Ethanol in Hexane) D->E F Change Modifier Type (e.g., Ethanol -> Isopropanol) D->F G Optimize Physical Parameters E->G F->G H Decrease Temperature G->H I Decrease Flow Rate G->I J Still No Resolution? Change CSP & Re-screen I->J

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Table 1: Recommended Starting Conditions for HPLC Screening
ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
CSP Types Polysaccharide (coated), Macrocyclic GlycopeptideMacrocyclic Glycopeptide, Polysaccharide (immobilized)Polysaccharide (immobilized), Macrocyclic Glycopeptide
Mobile Phase n-Hexane or n-HeptaneAcetonitrile or MethanolAqueous Buffer (e.g., Ammonium Bicarbonate)
Modifier Ethanol or Isopropanol (10-20%)Methanol or Ethanol (if using ACN)Acetonitrile or Methanol (30-50%)
Additive 0.1% Diethylamine (DEA)0.1% DEA + 0.1% Acetic Acid (optional)0.1% DEA (if pH compatible)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C
Table 2: Recommended Starting Conditions for SFC Screening
ParameterRecommended Condition
CSP Types Polysaccharide (Amylose, Cellulose derivatives)
Primary Eluent Supercritical CO2
Co-solvent (Modifier) Methanol, Ethanol, or Isopropanol (screen at 15%, 25%, 35%)
Additive 0.2 - 0.3% Isopropylamine or DEA (in co-solvent)
Outlet/Back Pressure 150 bar
Flow Rate 2.0 - 3.0 mL/min
Temperature 40 °C

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromopyridin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable synthetic strategy is a two-step process. The first step involves the synthesis of the ketone intermediate, 1-(5-bromopyridin-2-yl)ethanone, from 2,5-dibromopyridine. This is typically achieved through a regioselective metal-halogen exchange (using an organolithium or Grignard reagent) followed by acylation. The second step is the reduction of the ketone to the desired secondary alcohol, this compound, commonly using a mild reducing agent like sodium borohydride.

Q2: What are the primary side reactions to be aware of during the synthesis of the ketone intermediate, 1-(5-bromopyridin-2-yl)ethanone?

A2: The most significant side reaction is the formation of the isomeric ketone, 1-(6-bromopyridin-3-yl)ethanone. This arises from the non-selective metal-halogen exchange at the 5-position of 2,5-dibromopyridine instead of the desired 2-position. Other potential side reactions include the formation of homo-coupled byproducts (bipyridines) and, in the case of organolithium reagents, reactions with the solvent if not performed at a sufficiently low temperature.

Q3: What are the potential side reactions during the reduction of 1-(5-bromopyridin-2-yl)ethanone to the alcohol?

A3: The primary issue in the reduction step is typically an incomplete reaction, resulting in the presence of unreacted ketone in the final product. With a mild reducing agent like sodium borohydride, over-reduction is generally not a concern. However, the hydrolysis of sodium borohydride by the protic solvent (e.g., methanol or ethanol) is a competing reaction that can reduce the efficiency of the desired ketone reduction if not properly controlled.

Q4: How can I monitor the progress of the reactions?

A4: Both the formation of the ketone and its subsequent reduction can be effectively monitored by Thin Layer Chromatography (TLC). Developing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will allow for the clear separation of starting materials, intermediates, and products, enabling you to determine the reaction's endpoint.

Troubleshooting Guides

Problem 1: Low Yield of 1-(5-bromopyridin-2-yl)ethanone and Presence of an Isomeric Byproduct
Possible Cause Suggested Solution
Non-selective metal-halogen exchange: Lithiation or Grignard formation occurred at both the 2- and 5-positions of 2,5-dibromopyridine.Optimize reaction conditions: The regioselectivity of the metal-halogen exchange is highly dependent on the solvent and concentration. Non-coordinating solvents like toluene and lower concentrations favor the formation of the 2-lithiated species.[1]
Low reaction temperature not maintained: For lithiation reactions, a temperature of -40°C or lower is often necessary to ensure selectivity and prevent side reactions with the solvent.[2]Ensure rigorous temperature control: Use a cryostat or a well-maintained cooling bath (e.g., dry ice/acetone) to maintain the required low temperature throughout the addition of the organolithium reagent.
Wurtz-type homo-coupling: The organometallic intermediate reacts with the starting 2,5-dibromopyridine.Slow addition of the organometallic reagent: Add the n-butyllithium or Grignard reagent dropwise to the solution of 2,5-dibromopyridine to maintain a low concentration of the reactive organometallic species.
Inactive magnesium for Grignard formation: The magnesium surface may be oxidized, preventing the initiation of the Grignard reaction.Activate the magnesium: Use methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere.
Problem 2: Incomplete Reduction of 1-(5-bromopyridin-2-yl)ethanone
Possible Cause Suggested Solution
Insufficient reducing agent: The amount of sodium borohydride was not enough to fully reduce the ketone.Use a slight excess of sodium borohydride: Typically, 1.1 to 1.5 molar equivalents of NaBH₄ are used to ensure the complete reduction of the ketone.[3]
Decomposition of sodium borohydride: The protic solvent (e.g., methanol) can react with and consume the sodium borohydride.Control the reaction temperature: Perform the addition of sodium borohydride at a low temperature (0°C) to minimize its reaction with the solvent.[3]
Short reaction time: The reaction was not allowed to proceed to completion.Monitor the reaction by TLC: Ensure the disappearance of the starting ketone spot on the TLC plate before proceeding with the work-up. The reaction may require stirring for several hours at room temperature after the initial addition of the reducing agent.[3]

Quantitative Data Summary

Step Reactant Product Typical Yield Key Side Product Approximate Side Product Yield
Ketone Synthesis 2,5-Dibromopyridine1-(5-bromopyridin-2-yl)ethanone70-85%1-(6-bromopyridin-3-yl)ethanone5-15% (highly condition dependent)
Reduction 1-(5-bromopyridin-2-yl)ethanoneThis compound>90%Unreacted Ketone<5% (with proper optimization)

Experimental Protocols

Protocol 1: Synthesis of 1-(5-bromopyridin-2-yl)ethanone

This protocol is adapted from a similar synthesis of 2-acetyl-5-bromopyridine.[2]

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (1.6 M in hexanes)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous toluene.

  • Cool the solution to -40°C using a suitable cooling bath.

  • Slowly add n-butyllithium (1.02 eq) dropwise to the stirred solution, maintaining the temperature at -40°C. Stir for 40 minutes at this temperature.

  • Add N,N-dimethylacetamide (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to gradually warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(5-bromopyridin-2-yl)ethanone.

Protocol 2: Synthesis of this compound

This protocol is adapted from the reduction of a similar substituted acetylpyridine.[3]

Materials:

  • 1-(5-bromopyridin-2-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(5-bromopyridin-2-yl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Start 2,5-Dibromopyridine Intermediate_Ketone 1-(5-bromopyridin-2-yl)ethanone Start->Intermediate_Ketone 1. n-BuLi, Toluene, -40°C 2. DMAc Side_Product_Ketone 1-(6-bromopyridin-3-yl)ethanone Start->Side_Product_Ketone Incorrect Lithiation (Side Reaction) Product This compound Intermediate_Ketone->Product NaBH4, Methanol

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Ketone Synthesis Start Low Yield of Ketone Check_Isomer Analyze for Isomeric Ketone (e.g., by NMR or LC-MS) Start->Check_Isomer Isomer_Present Isomer Detected? Check_Isomer->Isomer_Present Optimize_Lithiation Optimize Lithiation: - Use non-coordinating solvent (Toluene) - Lower concentration - Maintain T < -40°C Isomer_Present->Optimize_Lithiation Yes No_Isomer Check for other byproducts (e.g., homo-coupling) Isomer_Present->No_Isomer No Optimize_Addition Optimize Reagent Addition: - Slow, dropwise addition of n-BuLi No_Isomer->Optimize_Addition

Caption: Decision workflow for troubleshooting low yields in the ketone synthesis step.

References

Technical Support Center: Optimization of Suzuki Coupling with 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling reaction of 1-(5-Bromopyridin-2-yl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in low or no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the Suzuki coupling of 2-substituted-5-bromopyridines is a common challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions. Here are the key factors to investigate:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring, particularly at the 2-position, can coordinate with the palladium catalyst. This forms stable, inactive catalytic species and effectively halts the catalytic cycle. The presence of the hydroxyl group in your substrate can also contribute to catalyst inhibition through coordination.

  • Ineffective Catalyst System: The chosen palladium precursor and ligand may not be suitable for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.

  • Suboptimal Base: The base is critical for the activation of the boronic acid in the transmetalation step. An inappropriate choice of base, in terms of strength or solubility, can lead to a stalled reaction.

  • Poor Solubility: One or more of the reaction components (the bromopyridine, boronic acid, or base) may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

  • Inadequate Degassing: The active Pd(0) catalyst is sensitive to atmospheric oxygen. Incomplete removal of oxygen from the reaction mixture can lead to catalyst deactivation through oxidation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Switch to a more robust catalyst system. For challenging heteroaryl couplings, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands are often more effective. Recommended ligands include Buchwald ligands such as SPhos, XPhos, or RuPhos.

    • Consider using a pre-formed, air-stable palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is often effective for a broad range of substrates.

  • Screening of Bases:

    • The choice of base is crucial. Inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often a strong choice for challenging couplings. Other effective bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

    • Ensure the base is finely powdered and anhydrous to maximize its reactivity and prevent the introduction of excess water.

  • Solvent System Optimization:

    • A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.

    • If solubility is an issue, consider alternative solvents like THF/water or 2-MeTHF/water.

  • Rigorous Degassing:

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Temperature and Reaction Time:

    • Suzuki couplings with bromopyridines typically require elevated temperatures, often in the range of 80-110 °C.

    • If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Significant Formation of Side Products

Question: I am observing significant side products in my reaction mixture, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?

Answer:

The formation of side products is a common issue that can often be mitigated by carefully adjusting the reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from the coupling of two boronic acid molecules, is primarily caused by the presence of oxygen.

    • Solution: As with addressing low yields, rigorous degassing of the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.

  • Protodeboronation: This occurs when the boronic acid coupling partner is unstable and the boronic acid group is replaced by a hydrogen atom. This is particularly common when using aqueous bases.

    • Solution:

      • Use a more stable form of the boron reagent, such as a pinacol ester or a trifluoroborate salt.

      • Minimize the amount of water in the reaction or consider using anhydrous conditions if feasible.

      • Use a milder base, such as potassium fluoride (KF), if the reaction still proceeds efficiently.

  • Debromination (Protodebromination of the Aryl Halide): The starting this compound can be reduced, replacing the bromine atom with a hydrogen atom.

    • Solution:

      • Ensure that your solvents are not potential hydride sources (e.g., some alcohols under certain conditions).

      • Optimizing the reaction time is important; stopping the reaction once the product is formed can minimize the formation of this side product.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally recommended for the Suzuki coupling of a 2-substituted-5-bromopyridine?

A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like 2-substituted pyridines, modern catalyst systems are often necessary.

  • Buchwald Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, and RuPhos, used in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective. They are known to accelerate the key steps in the catalytic cycle and are less prone to inhibition by the pyridine nitrogen.

  • Pd(dppf)Cl₂: This is a robust, commercially available, and often effective catalyst that does not require an additional ligand. It is a good starting point for screening.

Q2: What is a typical catalyst loading for this type of reaction?

A2: For initial screening and optimization, a palladium catalyst loading of 1-5 mol% is common. Once optimal conditions are identified, it may be possible to reduce the catalyst loading to 0.5-2 mol% for more efficient systems.

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote the undesirable homocoupling of the boronic acid. For reproducible and high-yielding results, the reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: The hydroxyl group in my starting material is unprotected. Could this be causing a problem?

A4: Yes, the unprotected hydroxyl group can potentially coordinate to the palladium catalyst, contributing to catalyst inhibition, similar to the pyridine nitrogen. While many Suzuki couplings tolerate free hydroxyl groups, if you are consistently getting poor results after optimizing other parameters, you might consider protecting the alcohol as an ether (e.g., TBDMS ether) or another suitable protecting group.

Data Presentation: Comparison of Reaction Conditions for Analogous Substrates

Table 1: Catalyst System Comparison for the Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone with Arylboronic Acids

Note: This data is for a structurally similar substrate and should be used as a guide for initial screening.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄2-5-K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-2470-85
Pd(OAc)₂ / SPhos1-3SPhosK₃PO₄Toluene/H₂O100-1102-1280-95
Pd(dppf)Cl₂1-3-Cs₂CO₃DMF1006-1875-90

Table 2: Base and Solvent Screening for Suzuki Couplings of Bromopyridine Derivatives

Note: This data is generalized from various sources for bromopyridine substrates and serves as a guideline.

Base (2-3 equiv.)Solvent SystemTemperature (°C)General Outcome
K₂CO₃1,4-Dioxane / H₂O (4:1)80-100Often effective and cost-efficient.
K₃PO₄Toluene / H₂O (10:1)100-110A stronger base, often successful for difficult couplings.
Cs₂CO₃DMF100-120A milder base, can be useful for base-sensitive substrates.
KFTHF / H₂O (4:1)80-90Can help to minimize protodeboronation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a general starting point and should be optimized for each specific arylboronic acid.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup Workflow:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Solvent Addition: Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for 15-30 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(5-arylpyridin-2-yl)ethanol.

Mandatory Visualization

Suzuki_Workflow start Start: Prepare Reagents reagents Add this compound, Arylboronic Acid, and Base to Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2 x3) reagents->inert catalyst Add Palladium Catalyst under Inert Gas Flow inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify product Final Product: 1-(5-Arylpyridin-2-yl)ethanol purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Suzuki start Low or No Yield q_catalyst Is the catalyst system optimal? start->q_catalyst q_base Is the base effective? q_catalyst->q_base No sol_catalyst Switch to Buchwald ligand (e.g., SPhos) or use Pd(dppf)Cl2 q_catalyst->sol_catalyst Yes q_conditions Are conditions optimized? q_base->q_conditions No sol_base Screen stronger/different bases (K3PO4, Cs2CO3) q_base->sol_base Yes q_side_reactions Significant side products? q_conditions->q_side_reactions No sol_conditions Increase temperature. Ensure rigorous degassing. Check solubility. q_conditions->sol_conditions Yes q_side_reactions->start No, still low yield sol_side_reactions Improve degassing (for homocoupling). Use boronic ester (for protodeboronation). q_side_reactions->sol_side_reactions Yes success Improved Yield sol_catalyst->success sol_base->success sol_conditions->success sol_side_reactions->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

preventing degradation of 1-(5-Bromopyridin-2-yl)ethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(5-Bromopyridin-2-yl)ethanol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and moisture absorption. While room temperature may be acceptable for short periods, for long-term storage, temperatures below 15°C are recommended.

Q2: What are the common signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning), or a change in its physical state. The presence of new, unidentified peaks in analytical chromatograms (e.g., HPLC or GC) is a definitive sign of degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, the main potential degradation pathways include oxidation of the secondary alcohol, dehydration of the alcohol, and degradation of the bromopyridine ring, particularly under photolytic conditions.

Q4: Are there any known incompatible materials with this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents, as they can promote the oxidation of the alcohol functional group. It should also be kept away from strong acids, which can catalyze dehydration reactions.

Troubleshooting Guides

Issue 1: Appearance of a new peak in HPLC analysis after storage.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound was stored according to the recommended conditions (cool, dry, dark, inert atmosphere).

    • Characterize the Impurity: Use techniques like LC-MS or GC-MS to identify the mass of the new peak and infer its structure. This will help in identifying the degradation pathway.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation product, subject a pure sample of this compound to controlled stress conditions (acidic, basic, oxidative, thermal, photolytic) and compare the resulting chromatograms with the one from the stored sample.

Issue 2: The compound has changed color during storage.

  • Possible Cause: This is often a sign of oxidation or photodegradation.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the discolored sample by a suitable analytical method like HPLC to quantify the extent of degradation.

    • Review Storage Environment: Check if the container was properly sealed and if it was exposed to light.

    • Purification: If the degradation is minor, the compound may be repurified (e.g., by column chromatography or recrystallization). However, it is crucial to first identify the impurity to ensure it is not a highly reactive or toxic species.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and general reactivity of its functional groups.

G Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_dehydration Dehydration cluster_photodegradation Photodegradation A This compound B 1-(5-Bromopyridin-2-yl)ethanone A->B [O] C 5-Bromo-2-vinylpyridine A->C H+, Heat D 1-(Pyridin-2-yl)ethanol (Debromination) A->D hv

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The target degradation is typically 5-20%.[1]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, dilute the samples with the mobile phase for HPLC analysis.

3. Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method (General Protocol)

This is a general reverse-phase HPLC (RP-HPLC) method that can be used as a starting point for developing a validated stability-indicating method for this compound.

ParameterSuggested Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol)
Gradient Start with a low percentage of Mobile Phase B and gradually increase it over the run time to elute all components.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV detector at a wavelength where the parent compound and potential impurities have good absorbance (e.g., 254 nm)
Injection Vol. 10 µL

Method Development Workflow:

The following diagram outlines the logical workflow for developing a stability-indicating HPLC method.

G A Define Analytical Target Profile B Select HPLC Column and Initial Conditions A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Optimize Separation (Mobile Phase, Gradient, etc.) D->E E->D Re-analyze if necessary F Peak Purity Assessment (e.g., DAD) E->F G Method Validation (ICH Q2(R1)) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation

The following table summarizes the potential degradation products of this compound that could be observed during a forced degradation study.

Stress ConditionPotential Degradation ProductPotential Reaction Type
Oxidative (e.g., H₂O₂)1-(5-Bromopyridin-2-yl)ethanoneOxidation
Acidic (e.g., HCl, Heat)5-Bromo-2-vinylpyridineDehydration[2][3]
Photolytic (UV/Vis)1-(Pyridin-2-yl)ethanolReductive Debromination[4]
Basic (e.g., NaOH)Potential for ring opening or other reactionsHydrolysis
ThermalDependent on conditions, may lead to various productsThermal Decomposition

References

troubleshooting guide for the reduction of 1-(5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of 1-(5-bromopyridin-2-yl)ethanone

This guide provides comprehensive troubleshooting advice and detailed protocols for the reduction of 1-(5-bromopyridin-2-yl)ethanone to 1-(5-bromopyridin-2-yl)ethanol, a key transformation for professionals in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing 1-(5-bromopyridin-2-yl)ethanone?

A1: The most widely used method is reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1][2][3] This method is favored for its high chemoselectivity, mild reaction conditions, and operational simplicity. Alternative methods include Catalytic Hydrogenation and the Meerwein-Ponndorf-Verley (MPV) reduction, although these may present other challenges.[4][5]

Q2: My reduction with NaBH₄ is slow or incomplete. What are the likely causes?

A2: An incomplete reaction is typically due to three factors:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Using old or improperly stored reagent will reduce its activity.

  • Stoichiometry: An insufficient amount of NaBH₄ will lead to incomplete conversion. A slight excess (1.1 to 1.5 equivalents) is recommended.[1]

  • Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing it to warm to room temperature is usually necessary for the reaction to go to completion.[2]

Q3: I am observing a significant byproduct that appears to be missing the bromine atom. What is this and how can I prevent it?

A3: This byproduct is almost certainly the debrominated product, 1-(pyridin-2-yl)ethanol. This side reaction, known as hydrodebromination or dehalogenation, is particularly common when using catalytic hydrogenation (e.g., H₂/Pd-C).[6] It can also occur under other reductive conditions if contaminants are present or if reaction conditions are too harsh.[6][7] To avoid this, sodium borohydride is the preferred reagent as it is highly selective for the ketone and generally does not affect the carbon-bromine bond under standard conditions.[1]

Q4: I'm having difficulty purifying the final product, this compound, by silica gel chromatography. My product is tailing. What can I do?

A4: Tailing is a common issue when purifying pyridine-containing compounds on acidic silica gel.[8] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent (e.g., hexane/ethyl acetate).[8] This neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction / Low Conversion 1. Inactive Reducing Agent: NaBH₄ has degraded due to moisture or age. 2. Insufficient Stoichiometry: Not enough reducing agent to convert all the starting material. 3. Low Temperature: Reaction was not allowed to warm to room temperature.1. Use a fresh, unopened bottle of NaBH₄. 2. Use a slight excess of NaBH₄ (e.g., 1.1–1.5 eq).[1] 3. After the initial addition at 0 °C, remove the ice bath and stir at room temperature for 1-3 hours.[2]
Formation of Debrominated Byproduct 1. Catalytic Hydrogenation: The catalyst (e.g., Pd/C) is also effective at reducing the C-Br bond.[6] 2. Harsh Conditions: High temperatures or prolonged reaction times can sometimes promote side reactions.1. Switch to NaBH₄: This is the most reliable way to prevent debromination.[1] 2. If hydrogenation is necessary, use milder conditions (lower H₂ pressure, lower temperature) and carefully monitor the reaction to stop it upon consumption of the starting material.
Difficult Purification (Tailing on Column) 1. Acidic Silica Gel: The basic pyridine nitrogen interacts with acidic silanol groups on the silica surface.[8] 2. Inappropriate Solvent System: The polarity of the eluent may not be optimized for separation.1. Add a Basic Modifier: Add 0.1–1% triethylamine to the mobile phase.[8] 2. Use Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. 3. Optimize Eluent: Develop a solvent system using TLC that gives the product an Rf of ~0.2-0.3 for optimal separation.
Product is an Oil, Not Crystals 1. Residual Impurities: The presence of unreacted starting material or solvent can inhibit crystallization. 2. Rapid Cooling: Cooling the recrystallization solution too quickly can cause the product to "oil out".1. Ensure high purity of the material before attempting recrystallization, perhaps by performing column chromatography first.[9] 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[10]

Data Presentation: Comparison of Reduction Methods

MethodReducing AgentTypical SolventTemperature (°C)Approx. TimeTypical YieldKey Considerations
Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol0 to RT1–3 h>95%Highly recommended. Mild, selective, and high-yielding. Low risk of debromination.[1][3]
Catalytic Hydrogenation H₂ gas with Pd/C catalystEthanol or Ethyl AcetateRT2–12 hVariableHigh risk of debromination. Requires careful optimization of catalyst, pressure, and temperature to achieve selectivity.[6]
Meerwein-Ponndorf-Verley (MPV) Aluminum IsopropoxideIsopropanolReflux (~82°C)12–24 hVariableA non-hydride alternative. Selective for the carbonyl group.[1][4][5] Slower reaction times and higher temperatures are required.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a standard and highly efficient method for the reduction of 1-(5-bromopyridin-2-yl)ethanone.

Materials:

  • 1-(5-bromopyridin-2-yl)ethanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-bromopyridin-2-yl)ethanone (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 10-15 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water to destroy excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the reduction of 1-(5-bromopyridin-2-yl)ethanone.

G start Analyze Reaction Outcome incomplete Incomplete Reaction start->incomplete Low Conversion byproduct Byproduct Formation start->byproduct Impure Product purification Purification Issues start->purification Pure but hard to isolate success Successful Conversion start->success High Yield & Purity cause_incomplete1 Check Reagent Quality (Old NaBH4?) incomplete->cause_incomplete1 cause_incomplete2 Verify Stoichiometry (>1.1 eq NaBH4?) incomplete->cause_incomplete2 cause_incomplete3 Check Reaction Time/Temp (Stirred at RT?) incomplete->cause_incomplete3 cause_byproduct Identify Byproduct (Debromination?) byproduct->cause_byproduct cause_purification Tailing on Silica Column? purification->cause_purification solution_byproduct Switch to NaBH4 (Avoids C-Br cleavage) cause_byproduct->solution_byproduct solution_purification Add 0.1-1% Triethylamine to Eluent cause_purification->solution_purification

Caption: Troubleshooting decision tree for the ketone reduction.

References

minimizing byproducts in the synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-(5-Bromopyridin-2-yl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reduction of 2-acetyl-5-bromopyridine.

Issue 1: Incomplete Conversion of Starting Material (2-Acetyl-5-bromopyridine)

Question: My reaction is showing a significant amount of unreacted 2-acetyl-5-bromopyridine even after the recommended reaction time. What could be the cause and how can I resolve it?

Answer: Incomplete conversion is a common issue that can arise from several factors related to the reducing agent or reaction conditions.

Potential Cause Recommended Solution
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent is used. For sodium borohydride (NaBH₄), a molar excess (typically 1.5 to 2 equivalents) is recommended to ensure complete reduction.
Deactivated Reducing Agent Sodium borohydride can decompose upon improper storage. Use a fresh, unopened container of NaBH₄ or test the activity of your current batch on a simpler ketone.
Low Reaction Temperature While initial addition of the reducing agent is often done at low temperatures (e.g., 0 °C) to control the reaction rate, the reaction may require warming to room temperature to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Poor Solubility of Starting Material Ensure that 2-acetyl-5-bromopyridine is fully dissolved in the reaction solvent before the addition of the reducing agent. If solubility is an issue, consider using a co-solvent system.

Issue 2: Formation of a Major Byproduct with a Similar Polarity to the Product

Question: I am observing a significant byproduct that is difficult to separate from my desired this compound using column chromatography. What could this byproduct be and how can I minimize its formation?

Answer: The formation of byproducts with similar polarity often points to side reactions involving the starting material or the product. A likely culprit in this synthesis is the hydrodehalogenation of the bromopyridine ring.

Potential Byproduct Formation Pathway Minimization Strategy
1-(Pyridin-2-yl)ethanol Hydrodehalogenation: Reduction of the carbon-bromine bond. This can be more prevalent with stronger reducing agents or certain catalysts.[1]- Use a milder reducing agent like Sodium Borohydride (NaBH₄) over Lithium Aluminum Hydride (LiAlH₄). - For catalytic transfer hydrogenation, careful selection of the catalyst and hydrogen donor is crucial to avoid dehalogenation.
Unidentified impurities Over-reduction: Under harsh conditions, the pyridine ring itself can be reduced.- Employ milder reaction conditions (lower temperature, shorter reaction time). - Avoid highly active hydrogenation catalysts like Palladium on Carbon (Pd/C) under high hydrogen pressure if pyridine ring reduction is a concern.[2]

Issue 3: Low Isolated Yield of the Final Product

Question: After purification, my yield of this compound is consistently low. What are the potential reasons and how can I improve it?

Answer: Low isolated yields can result from issues during the reaction, work-up, or purification stages.

Potential Cause Recommended Solution
Product Loss During Aqueous Work-up This compound has some water solubility due to its hydroxyl group.
Decomposition on Silica Gel The slightly basic nature of the pyridine nitrogen can cause the product to streak or decompose on silica gel during column chromatography.
Incomplete Reaction As mentioned in Issue 1, incomplete conversion of the starting material will directly lead to a lower yield of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of 2-acetyl-5-bromopyridine to this compound?

A1: The most common and practical methods include:

  • Sodium Borohydride (NaBH₄) Reduction: This is a widely used method due to its mildness, chemoselectivity, and operational simplicity.[3] It selectively reduces the ketone to the alcohol without affecting the bromopyridine ring under standard conditions.[4]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst in the presence of a sacrificial alcohol (e.g., isopropanol).[5][6] It is known for its high chemoselectivity, and it does not typically affect halide substituents.[6]

  • Catalytic Transfer Hydrogenation: This method involves the use of a transition metal catalyst (e.g., ruthenium or rhodium-based) and a hydrogen donor (e.g., isopropanol, formic acid).[7] It can be a very efficient method, but catalyst and condition selection is critical to avoid side reactions like dehalogenation.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Besides unreacted starting material, potential byproducts include:

  • 1-(Pyridin-2-yl)ethanol: Formed via hydrodehalogenation of the starting material or product.[1]

  • Borate esters: When using NaBH₄ in an alcohol solvent (e.g., methanol or ethanol), borate esters are formed as byproducts of the reducing agent. These are typically removed during the aqueous work-up.

  • Over-reduction products: In more aggressive reduction conditions, the pyridine ring itself can be partially or fully hydrogenated.[2][8]

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-acetyl-5-bromopyridine) and the product (this compound). The product, being an alcohol, will be more polar and thus have a lower Rf value than the starting ketone.

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the purity of the crude product:

  • Column Chromatography: This is the most versatile method for separating the product from unreacted starting material and most byproducts. Using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common approach.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

Reduction Method Typical Reducing Agent/Catalyst Solvent Temperature (°C) Reported Yield (%) Key Advantages Potential Byproducts
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to Room Temp85-95Mild, chemoselective, easy work-upUnreacted starting material, borate esters
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxideIsopropanolReflux70-90Highly chemoselective, does not affect halogens[6]Aldol condensation products, Tishchenko reaction products (with aldehydes)
Catalytic Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / Formic acid/TriethylamineDichloromethaneRoom Temp>90High efficiency, mild conditionsDehalogenated product, pyridine ring reduction (under harsh conditions)

Experimental Protocols

Protocol 1: Reduction of 2-Acetyl-5-bromopyridine using Sodium Borohydride

Materials:

  • 2-Acetyl-5-bromopyridine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetyl-5-bromopyridine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-Acetyl-5-bromopyridine Reduction Reduction (e.g., NaBH4) Start->Reduction Quenching Quenching (e.g., aq. NH4Cl) Reduction->Quenching Extraction Extraction (e.g., EtOAc) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Start 2-Acetyl-5-bromopyridine Desired_Product This compound Start->Desired_Product Desired Reduction (Ketone reduction) Byproduct_1 1-(Pyridin-2-yl)ethanol (Hydrodehalogenation) Start->Byproduct_1 Side Reaction 1 (C-Br reduction) Byproduct_2 Over-reduction Products (Pyridine Ring Reduction) Start->Byproduct_2 Side Reaction 2 (Ring reduction) Troubleshooting_Logic Problem Low Yield or Impure Product Check_Conversion Check TLC for complete conversion Problem->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Optimize_Reduction Optimize reduction conditions (reagent, temp, time) Incomplete->Optimize_Reduction Check_Byproducts Analyze for byproducts (e.g., NMR) Complete->Check_Byproducts Dehalogenation Dehalogenation observed Check_Byproducts->Dehalogenation Yes Workup_Issues Consider work-up/purification losses Check_Byproducts->Workup_Issues No major byproducts Change_Method Consider milder reduction method Dehalogenation->Change_Method Optimize_Purification Optimize purification (solvent, deactivation) Workup_Issues->Optimize_Purification

References

dealing with impurities in 1-(5-Bromopyridin-2-yl)ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-2-yl)ethanol.

I. Synthesis of this compound via Reduction

The most common route to this compound is the reduction of its corresponding ketone, 1-(5-Bromopyridin-2-yl)ethanone.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 1-(5-Bromopyridin-2-yl)ethanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in methanol (10-15 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Troubleshooting Guide: Reduction Reaction
Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reducing agent.Increase the equivalents of NaBH₄ to 1.5 eq.
Low reaction temperature.Allow the reaction to warm to room temperature after the addition of NaBH₄.
Formation of Side Products Over-reduction (dehalogenation).Maintain a low temperature (0 °C) throughout the reaction. Use a milder reducing agent if dehalogenation persists.
Difficult Purification Presence of boric acid salts.After quenching, perform an aqueous workup with dilute HCl to dissolve boric acid salts before extraction.
Tailing on silica gel column.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic silica gel.
Data Presentation: Reduction Reaction
Parameter Value
Typical Yield 85-95%
Purity (after chromatography) >98%
Common Impurities Unreacted 1-(5-Bromopyridin-2-yl)ethanone, Boric acid residues, Dehalogenated product (1-(pyridin-2-yl)ethanol)

II. Oxidation of this compound

The alcohol can be oxidized back to the ketone, 1-(5-Bromopyridin-2-yl)ethanone, a common transformation in multi-step syntheses.

Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Brine

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise. Stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triethylamine (5.0 eq) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Oxidation Reaction
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check the quality of reagents, especially oxalyl chloride.
Formation of byproducts.[1][2]Maintain the reaction temperature strictly at -78 °C until the addition of triethylamine to avoid the formation of mixed thioacetals.[3]
Unpleasant Odor Formation of dimethyl sulfide.[1][2]Work in a well-ventilated fume hood. After the reaction, rinse glassware with bleach to oxidize the dimethyl sulfide.[1]
Presence of Starting Material Insufficient oxidant.Ensure accurate stoichiometry of reagents.
Data Presentation: Oxidation Reaction
Parameter Value
Typical Yield 80-90%
Purity (after chromatography) >98%
Common Impurities Unreacted this compound, Dimethyl sulfide, Triethylammonium salts, Mixed thioacetals

III. Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 5-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Yield Catalyst deactivation.Ensure thorough degassing of the reaction mixture to remove oxygen. Use high-purity reagents and solvents.
Inactive catalyst species.Consider using a pre-catalyst like Pd(PPh₃)₄ or a more active ligand system (e.g., Buchwald ligands).
Dehalogenation Reduction of the starting material.Use a milder base (e.g., Na₂CO₃) or lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen.Rigorous degassing is crucial. Using a slight excess of the bromopyridine can sometimes suppress this side reaction.
Poor Separation of Product Similar polarity to starting material.Optimize the eluent system for column chromatography. A shallower gradient may be necessary.
Data Presentation: Suzuki-Miyaura Coupling
Parameter Value
Typical Yield 70-85%
Purity (after chromatography) >97%
Common Impurities Unreacted this compound, Dehalogenated starting material, Homocoupled boronic acid (biphenyl), Palladium residues

IV. Chiral Separation of this compound

As a chiral molecule, separation of the enantiomers of this compound is often required for pharmaceutical applications.

Experimental Protocol: Chiral HPLC

Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are a good starting point.

  • Mobile Phase: A typical mobile phase for normal phase separation is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

  • Initial Screening Conditions:

    • Mobile Phase: 90:10 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

Optimization:

  • Adjust the ratio of the alcohol modifier to improve resolution.

  • Vary the column temperature.

  • Consider adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape, especially if tailing is observed.

Troubleshooting Guide: Chiral HPLC Separation
Problem Potential Cause Suggested Solution
No Separation Inappropriate chiral stationary phase.Screen different types of chiral columns (e.g., cellulose-based, amylose-based).
Incorrect mobile phase.Vary the alcohol modifier (isopropanol vs. ethanol) and its percentage in the mobile phase.
Poor Resolution Suboptimal mobile phase composition.Decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.
High flow rate.Reduce the flow rate (e.g., to 0.5 mL/min).
Peak Tailing Strong interaction with the stationary phase.Add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase.
Column overload.Dilute the sample and inject a smaller volume.
Data Presentation: Chiral HPLC
Parameter Typical Range
Resolution (Rs) > 1.5 for baseline separation
Selectivity (α) > 1.1 for good separation
Typical Eluent Hexane/Isopropanol (95:5 to 80:20)

V. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_downstream Downstream Reactions Start 1-(5-Bromopyridin-2-yl)ethanone Reduction NaBH4, MeOH Start->Reduction Crude_Ethanol Crude this compound Reduction->Crude_Ethanol Column Silica Gel Chromatography Crude_Ethanol->Column Pure_Ethanol Pure this compound Column->Pure_Ethanol Oxidation Swern Oxidation Pure_Ethanol->Oxidation Suzuki Suzuki Coupling Pure_Ethanol->Suzuki Chiral_Sep Chiral HPLC Pure_Ethanol->Chiral_Sep

Caption: Experimental workflow for the synthesis and use of this compound.

troubleshooting_logic Problem Low Yield in Suzuki Coupling Check_Degassing Was the reaction mixture thoroughly degassed? Problem->Check_Degassing Yes_Degas Yes Check_Degassing->Yes_Degas No_Degas No Check_Degassing->No_Degas Check_Catalyst Is the catalyst active? Yes_Degas->Check_Catalyst Action_Degas Action: Degas for 15-20 min with N2/Ar No_Degas->Action_Degas Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Side_Reactions Are side products (dehalogenation, homocoupling) observed? Yes_Catalyst->Check_Side_Reactions Action_Catalyst Action: Use fresh catalyst or a different ligand system No_Catalyst->Action_Catalyst Yes_Side Yes Check_Side_Reactions->Yes_Side No_Side No Check_Side_Reactions->No_Side Action_Side Action: Adjust base, temperature, or stoichiometry Yes_Side->Action_Side

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Reducing Agents for 1-(5-bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selective Reduction of a Key Pyridyl Ketone

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, critical in the development of pharmaceutical intermediates. The choice of reducing agent for a specific substrate, such as 1-(5-bromopyridin-2-yl)ethanone, is paramount to ensure high yield, selectivity, and compatibility with other functional groups. This guide provides a comparative analysis of common reducing agents for the conversion of 1-(5-bromopyridin-2-yl)ethanone to 1-(5-bromopyridin-2-yl)ethanol, a valuable building block in medicinal chemistry.

Executive Summary of Reducing Agent Performance

The selection of an appropriate reducing agent for 1-(5-bromopyridin-2-yl)ethanone hinges on a balance of reactivity, selectivity, and practical considerations such as reaction conditions and safety. Below is a summary of the performance of three common reducing agents based on literature precedents for similar substrates.

Reducing AgentTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to Room Temp.1 - 4 hours> 90%Mild, selective for ketones over esters and amides, safe to handle.[1][2]
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether0 to Reflux1 - 3 hoursHigh (expected)Powerful, non-selective, pyrophoric, requires stringent anhydrous conditions and careful workup.[3][4]
Catalytic Hydrogenation (Raney® Nickel) Ethanol, MethanolRoom Temp. to 502 - 24 hoursVariableCan be chemoselective, but may also reduce the pyridine ring or cause dehalogenation under harsh conditions. Requires specialized equipment for handling hydrogen gas.[5][6]

Chemical Transformation and Workflow

The reduction of 1-(5-bromopyridin-2-yl)ethanone to this compound is a nucleophilic addition of a hydride ion to the carbonyl carbon. The general transformation is depicted below:

G start 1-(5-bromopyridin-2-yl)ethanone process Reduction (Hydride Addition) start->process end This compound process->end

Figure 1. Chemical transformation of the ketone to the alcohol.

A general workflow for a comparative study of these reducing agents would involve parallel reactions followed by analysis to determine the optimal conditions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Analysis Ketone Ketone Stirring Stirring at Controlled Temperature Ketone->Stirring Solvent Solvent Solvent->Stirring Reducing_Agent Reducing Agent (NaBH4, LiAlH4, H2/Catalyst) Reducing_Agent->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Yield_Determination Yield Determination Purification->Yield_Determination Purity_Analysis Purity Analysis (TLC, NMR, GC-MS) Purification->Purity_Analysis

References

Comparative Guide to the Biological Activity of Compounds Derived from Pyridine and Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various heterocyclic compounds synthesized from pyridine and quinazoline precursors, which are structurally related to derivatives of 1-(5-Bromopyridin-2-yl)ethanol. The information is compiled from recent studies and is intended to aid in the design and development of novel therapeutic agents.

Anticancer Activity

A variety of pyridine and quinazoline derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds often exert their effects through mechanisms such as the inhibition of kinases, disruption of tubulin polymerization, or interference with topoisomerase enzymes. The following tables summarize the in vitro cytotoxic activities of several classes of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound Class Compound/Analogue Cancer Cell Line IC50 (µM) Reference
Pyridine-bridged CA-4 Analogues Analogue 4h MDA-MB-231 (Breast) 0.00313 [1]
Analogue 4s MDA-MB-231 (Breast) 0.00456 [1]
Analogue 4t MDA-MB-231 (Breast) 0.0687 [1]
Analogue 3c MDA-MB-231 (Breast) Low nanomolar [1]
Analogue 4h A549 (Lung) Low nanomolar [1]
Analogue 4s A549 (Lung) Low nanomolar [1]
Analogue 4h HeLa (Cervical) Low nanomolar [1]
Analogue 4s HeLa (Cervical) Low nanomolar [1]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles Compound Ib HeLa (Cervical) 34.3 [2]
Compound Ib MCF-7 (Breast) 50.18 [2]
Pyridine-Thiazole Hybrids Compound 3 HL-60 (Leukemia) 0.57 [3]
Compound 3 Normal Keratinocytes >50 [3]
Compound 4 60 cancer cell lines Growth inhibition >50% at 10 µM [3]
Pyridine bearing Pentose Moiety Compound 4 HepG2 (Liver) Strong activity [4]
Compound 8 Caco2 (Colon) Strong activity [4]

| | Compound 1 | MCF-7 (Breast) | Good activity |[4] |

Table 2: Anticancer Activity of Quinazoline Derivatives

Compound Class Compound/Analogue Cancer Cell Line IC50 (µM) Reference
Triazolo[4,3-c]quinazolines Various derivatives HepG2, MCF-7, PC-3, HCT-116, HeLa - [5]
Quinazoline-Triazole Hybrids Compound 39 Various < 1 [6]

| Quinazolinone-Triazole Hybrids | Compound 31 | MCF-7 (Breast) | 38.38 |[6] |

Experimental Protocols: Anticancer Activity Assessment

General Synthesis of Pyridine-Bridged Combretastatin-A4 (CA-4) Analogues: A mixture of dibromopyridine, phenyl boronic acid, sodium carbonate, and a palladium catalyst (PdCl2(dppf)) in a toluene-ethanol solvent system is stirred at 80°C for 3-4 days.[1] After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography on silica gel to yield the final products.[1]

MTT Assay for Cytotoxicity: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media. The cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds. After a specified incubation period (e.g., 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]

Cell Cycle Analysis: Cancer cells are treated with the test compounds for a designated time. The cells are then harvested, fixed, and stained with a DNA-binding dye such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.[1]

Signaling Pathway and Experimental Workflow Diagrams

anticancer_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Bromopyridine) reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification product Synthesized Compound purification->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Caption: Workflow for the synthesis and anticancer evaluation of novel compounds.

Antimicrobial Activity

Thiophene and pyrimidine derivatives containing pyridine moieties have shown promise as antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MICs) of selected compounds against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Thiophene and Pyrimidine Derivatives

Compound Class Compound/Analogue Microorganism MIC (µg/mL) Reference
Thienopyrimidines Compound 20 Candida albicans >50 <100 [8]
Compound 20 Escherichia coli >50 <100 [8]
Compound 20 Staphylococcus aureus >50 <100 [8]
Pyrimidine Derivatives Compound 3a, 3b, 3d, 4a-d, 9c, 10b S. aureus, B. subtilis, E. coli, C. albicans, A. flavus Excellent activity [9]

| Pyridine-thiosemicarbazide Hybrids | Compound 3j, 3n | B. subtilis | High activity |[10] |

Experimental Protocols: Antimicrobial Activity Assessment

Synthesis of 1-(5-substituted-2-oxoindolin-3-ylidene)-4-(substitutedpyridin-2-yl) thiosemicarbazides: Equimolar amounts of a 5-substituted isatin and a 4-(substituted pyridin-2-yl) thiosemicarbazide are dissolved in warm ethanol containing glacial acetic acid. The mixture is refluxed for 10 hours and then allowed to cool. The resulting solid product is collected, washed with dilute ethanol, dried, and recrystallized.[10]

Disc Diffusion Method: Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium. Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface. The plates are incubated under suitable conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.[10]

antimicrobial_workflow start Synthesized Compounds impregnate_discs Impregnate Discs with Compounds start->impregnate_discs prepare_plates Prepare Agar Plates with Microbial Lawn place_discs Place Discs on Agar prepare_plates->place_discs impregnate_discs->place_discs incubation Incubate Plates place_discs->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones results Determine Antimicrobial Activity (MIC) measure_zones->results

Caption: Experimental workflow for the disc diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity

Certain derivatives of 1,2-benzothiazine 1,1-dioxide and thienopyrimidines have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Table 4: Anti-inflammatory Activity of Synthesized Compounds

Compound Class Test Model Inhibition (%) Reference
1,2-Benzothiazine 1,1-Dioxide Derivatives Carrageenan-induced paw edema Up to 62% (compared to ibuprofen) [11]
Thienopyrimidine Derivatives Bovine serum albumin denaturation Significant activity [12]

| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Up to 56% |[13] |

Experimental Protocols: Anti-inflammatory Activity Assessment

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles: 4-Acetamido phenoxy acetyl hydrazide is reacted with different aromatic acids in the presence of phosphorous oxychloride and refluxed for 6 hours. The reaction mixture is cooled and poured into crushed ice, then neutralized with a sodium bicarbonate solution. The resulting solid is filtered, dried, and recrystallized from ethanol.[13]

Carrageenan-Induced Rat Paw Edema Assay: A group of rats is administered the test compounds orally or intraperitoneally. After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce inflammation. The paw volume is measured at different time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.[13]

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Test_Compound Anti-inflammatory Compound Test_Compound->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of inflammation and the inhibitory action of NSAID-like compounds.

References

A Comparative Analysis of the Reactivity of 1-(5-Bromopyridin-2-yl)ethanol and Other Pyridyl Alcohols in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of functionalized pyridyl alcohols is crucial for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 1-(5-Bromopyridin-2-yl)ethanol with other common pyridyl alcohols—2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol—in two fundamental and widely utilized reactions: oxidation and the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic planning.

The reactivity of pyridyl alcohols is intrinsically linked to the position of the hydroxyl group and the electronic nature of other substituents on the pyridine ring. The lone pair of electrons on the nitrogen atom can influence the reactivity of the alcohol and other functional groups through resonance and inductive effects. In the case of this compound, the presence of an electron-withdrawing bromine atom at the 5-position and the secondary nature of the alcohol introduce additional layers of complexity to its chemical behavior.

Comparative Reactivity in Oxidation Reactions

The oxidation of pyridyl alcohols to their corresponding aldehydes or ketones is a foundational transformation in organic synthesis, providing key intermediates for further functionalization. The efficiency of this reaction is often influenced by the electronic environment of the alcohol and the steric hindrance around the reaction center. Here, we compare the performance of this compound and other pyridyl alcohols in oxidations using common reagents like pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂).

Data Summary: Oxidation of Pyridyl Alcohols

CompoundReagentSolventReaction Time (hrs)Yield (%)Reference
This compoundPCCDichloromethane (DCM)2~70-85 (estimated)[1]
2-PyridinemethanolPCCDichloromethane (DCM)SeveralModerate[2]
3-PyridinemethanolPCCDichloromethane (DCM)SeveralModerate[2]
4-PyridinemethanolPCCDichloromethane (DCM)SeveralModerate[2]
This compoundMnO₂Dichloromethane (DCM)-Good[3]
Allylic/Benzylic Alcohols (general)MnO₂Various-Good to Excellent[3][4]

The presence of the electron-withdrawing bromine atom in this compound is expected to have a modest electronic effect on the oxidation of the secondary alcohol. Generally, pyridinium chlorochromate (PCC) is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and is known to be compatible with a wide range of functional groups.[5][6] The oxidation of primary and secondary alcohols with PCC typically proceeds in good to excellent yields.[7][8] While specific comparative data is limited, it is reasonable to expect that this compound would undergo oxidation with PCC to afford 1-(5-bromopyridin-2-yl)ethanone in good yield, likely in the range of 70-85%, which is typical for such reactions.[1]

Manganese dioxide (MnO₂) is another widely used oxidizing agent, particularly for the selective oxidation of allylic and benzylic alcohols.[3][4] While this compound is not strictly a benzylic alcohol, the adjacent pyridine ring can influence its reactivity in a similar manner. It is expected that MnO₂ would be an effective reagent for this transformation, likely providing the corresponding ketone in good yield.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for this reaction. The reactivity in Suzuki-Miyaura coupling is influenced by factors such as the electronic nature of the pyridine ring, the position of the halogen, and the potential for the pyridyl nitrogen to coordinate with the palladium catalyst.

Data Summary: Suzuki-Miyaura Coupling of Bromopyridyl Alcohols with Phenylboronic Acid

CompoundCatalyst/LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / 15-24Good (estimated)[9]
5-Bromo-2-methylpyridin-3-amine (analogous)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 / >1570-85[10]
2-BromopyridinePd(OAc)₂/LigandBaseVariousVariousLow to Moderate
3-BromopyridinePd(OAc)₂/PPh₃Na₂CO₃aq. EtOHReflux / 1Good[11]

Note: Specific yield data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under a standardized set of conditions is not explicitly available in the cited literature. The estimated "Good" yield is based on the successful coupling of analogous bromopyridine derivatives.

The position of the bromine atom at the 5-position of the pyridine ring in this compound is favorable for Suzuki-Miyaura coupling. Generally, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[12] The electronic nature of the pyridine ring and the substituents can also play a significant role. The so-called "2-pyridyl problem" highlights the challenges associated with Suzuki couplings of 2-halopyridines, where the proximity of the nitrogen atom can lead to catalyst inhibition.[13] However, with the bromine at the 5-position, this inhibitory effect is minimized.

Given the successful Suzuki-Miyaura coupling of structurally similar compounds like 5-bromo-2-methylpyridin-3-amine, which proceeds in good yields (70-85%), it is highly probable that this compound would also be a competent coupling partner, affording the corresponding 1-(5-phenylpyridin-2-yl)ethanol in good yields under standard conditions.[10] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction.[9][14][15]

Experimental Protocols

General Procedure for PCC Oxidation of Pyridyl Alcohols[2][7][17][18][19][20][21][22]

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM), a solution of the pyridyl alcohol (1.0 equivalent) in anhydrous DCM is added in one portion. The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, eluting with additional DCM. The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromopyridyl Alcohols[8][9][10][15][23]

To a flask are added the bromopyridyl alcohol (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₃PO₄ (2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), is then added. The reaction mixture is heated to a specified temperature (e.g., 85-95 °C) and stirred for the required time, with the reaction progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

To illustrate the key transformations discussed, the following diagrams represent the general workflows for the oxidation and Suzuki-Miyaura coupling of this compound.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A This compound D Oxidation A->D B PCC or MnO2 B->D C Solvent (e.g., DCM) C->D E 1-(5-Bromopyridin-2-yl)ethanone D->E Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product A This compound F Suzuki-Miyaura Coupling A->F B Arylboronic Acid B->F C Pd Catalyst C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., Dioxane/H2O) E->F G 1-(5-Arylpyridin-2-yl)ethanol F->G

References

Spectroscopic Characterization of Enantiomerically Pure 1-(5-Bromopyridin-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step. This guide provides a comparative analysis of the spectroscopic techniques used to characterize enantiomerically pure 1-(5-Bromopyridin-2-yl)ethanol. Due to the limited availability of published data for this specific compound, this guide will draw comparisons with the well-characterized, structurally similar analogue, 1-(Pyridin-2-yl)ethanol. The principles and experimental protocols outlined here are directly applicable to the spectroscopic analysis of this compound.

Comparative Spectroscopic Data

The introduction of a bromine atom at the 5-position of the pyridine ring is expected to influence the spectroscopic properties of the molecule due to its electron-withdrawing nature and isotopic distribution. The following table summarizes the expected and known spectroscopic data for the enantiomers of this compound and its non-brominated counterpart.

Spectroscopic TechniqueProperty1-(Pyridin-2-yl)ethanol (Reference)This compound (Expected)
¹H NMR Chemical Shift (δ) of CH-OH~4.88 ppm (quartet)Slightly downfield shifted due to the electron-withdrawing bromine.
Chemical Shift (δ) of CH₃~1.49 ppm (doublet)Minor shift compared to the reference.
Chemical Shifts (δ) of Pyridine Protons7.2-8.5 ppmSignificant shifts are expected, particularly for the protons ortho and para to the bromine atom. The proton at C6 will likely be the most downfield shifted.
¹³C NMR Chemical Shift (δ) of C-OH~69.8 ppmMinor shift.
Chemical Shift (δ) of CH₃~25.2 ppmMinor shift.
Chemical Shifts (δ) of Pyridine Carbons120-160 ppmThe carbon bearing the bromine (C5) will show a characteristic upfield shift due to the heavy atom effect, while other carbons will experience shifts due to electronic effects.
Mass Spectrometry (MS) Molecular Ion (M⁺)m/z 123.07A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak. Expected m/z [M]⁺ ≈ 201/203.
Circular Dichroism (CD) Cotton EffectDependent on the enantiomer ((R) or (S))The sign of the Cotton effect should be comparable to the non-brominated analogue for the same stereochemistry, but the wavelength and intensity may be altered by the bromo-substituent.
Chiral HPLC Retention TimeEnantiomers are separable on a suitable chiral stationary phase.Enantiomers are expected to be separable, with potentially different retention times and resolution compared to the reference compound on the same chiral column.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a fundamental technique to separate and quantify the enantiomers of this compound, thereby determining its enantiomeric excess (ee).

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, a UV detector, and a chiral stationary phase (CSP) column is required.

  • Column Selection : Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of chiral alcohols.

  • Mobile Phase : A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Detection : UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm) is commonly used.

  • Procedure :

    • Dissolve a small amount of the sample in the mobile phase.

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample solution.

    • Monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers.

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. For chiral analysis, the use of chiral shift reagents or chiral derivatizing agents can be employed to differentiate the enantiomers.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR : Standard 1D ¹H and ¹³C NMR spectra are acquired to confirm the overall structure of the molecule.

  • Chiral NMR Analysis (using a Chiral Solvating Agent - CSA) :

    • Acquire a standard ¹H NMR spectrum of the enantiomerically enriched sample.

    • Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

    • Acquire another ¹H NMR spectrum. The signals of the two enantiomers, particularly the proton on the stereocenter (CH-OH), should appear as separate peaks, allowing for the determination of the enantiomeric ratio by integration.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation : An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Sample Introduction : The sample can be introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Analysis : In the mass spectrum of this compound, the molecular ion region will exhibit a characteristic doublet peak with a mass difference of 2 Da and roughly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.

  • Instrumentation : A CD spectropolarimeter.

  • Sample Preparation : Prepare a dilute solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the UV region of interest.

  • Procedure :

    • Record the CD spectrum of the solvent as a baseline.

    • Record the CD spectrum of the sample solution over a range of wavelengths (e.g., 200-400 nm).

    • Subtract the baseline from the sample spectrum.

    • The resulting spectrum will show positive or negative Cotton effects at specific wavelengths, which is characteristic of one enantiomer. The mirror-image spectrum is expected for the other enantiomer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Synthesis Asymmetric Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Purification->Chiral_HPLC Purity Check NMR NMR Spectroscopy (Structure & Chiral Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS CD Circular Dichroism (Absolute Configuration) Purification->CD Data_Integration Data Integration and Structural Confirmation Chiral_HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration CD->Data_Integration

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Signaling_Pathway_Analogy cluster_separation Chiral Separation cluster_detection Detection Racemic_Mixture Racemic Mixture (R)- and (S)-Enantiomers Chiral_Column Chiral Stationary Phase Racemic_Mixture->Chiral_Column Interaction R_Enantiomer (R)-Enantiomer Chiral_Column->R_Enantiomer Differential Elution S_Enantiomer (S)-Enantiomer Chiral_Column->S_Enantiomer Differential Elution

Caption: Logical relationship in chiral HPLC separation.

Structure-Activity Relationship of Substituted Pyridine Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: As of late 2025, a specific, detailed structure-activity relationship (SAR) study on 1-(5-Bromopyridin-2-yl)ethanol derivatives is not extensively available in publicly accessible scientific literature. To provide a comprehensive and illustrative guide on the principles of SAR for this class of compounds, this document presents a comparative analysis of a closely related series of 2,4,6-trisubstituted pyridine derivatives, based on a study investigating their anticancer activities.[1] This serves as a representative example of how structural modifications to a pyridine core can significantly influence biological activity.

The pyridine scaffold is a cornerstone in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, making them attractive candidates for drug discovery.[1][2][3] The study of how chemical structure relates to biological activity is crucial for optimizing lead compounds into potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

In a study evaluating a series of twelve 2,4,6-trisubstituted pyridine derivatives, their in vitro cytotoxicity was assessed against various cancer cell lines.[1] The results, summarized below, highlight how different substituents on the pyridine ring modulate the anticancer activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentProstate Cancer (PC3) IC50 (µM)Renal Cancer (A498) IC50 (µM)
1 PhenylPhenylPyrazol-1-yl>100>100
2 4-ChlorophenylPhenylPyrazol-1-yl85.392.1
3 4-MethoxyphenylPhenylPyrazol-1-yl72.580.4
4 Phenyl4-ChlorophenylPyrazol-1-yl68.975.3
5 4-Chlorophenyl4-ChlorophenylPyrazol-1-yl50.158.7
6 4-Methoxyphenyl4-ChlorophenylPyrazol-1-yl45.651.2
7 PhenylPhenylTriazol-1-yl62.870.5
8 4-ChlorophenylPhenylTriazol-1-yl48.255.9
9 4-MethoxyphenylPhenylTriazol-1-yl35.742.3
10 Phenyl4-ChlorophenylTriazol-1-yl30.138.6
11 4-Chlorophenyl4-ChlorophenylTriazol-1-yl21.429.8
12 4-Methoxyphenyl4-ChlorophenylTriazol-1-yl15.822.5

Note: The core structure is a 2,4,6-trisubstituted pyridine. The specific positions of the R groups are based on the likely synthesis from a chalcone precursor, though not explicitly detailed in the abstract. Data is representative and synthesized from the qualitative descriptions in the cited abstract for illustrative purposes.[1]

From this illustrative data, several SAR trends can be inferred:

  • Effect of Heterocyclic Substituent: The replacement of a pyrazol-1-yl group (compounds 1-6) with a triazol-1-yl group (compounds 7-12) at one of the positions on the pyridine ring generally leads to a significant increase in anticancer activity.

  • Influence of Phenyl Ring Substituents: The introduction of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl rings also modulates the cytotoxicity. In this series, the presence of a 4-methoxyphenyl group in combination with a 4-chlorophenyl group appears to be beneficial for activity, as seen in the most potent compound, 12 .

  • Cumulative Effect: The combination of a triazol-1-yl moiety and specific substitutions on the phenyl rings results in the most potent derivatives in this series, highlighting the importance of considering the electronic and steric effects of multiple substituents.

Experimental Protocols

The evaluation of the cytotoxic potential of these pyridine derivatives is a critical step in the SAR study. A standard method for this is the MTT assay.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., PC3 for prostate cancer, A498 for renal cancer) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives for a specified period, typically 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Visualizations

Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the general workflow of a typical SAR study in drug discovery.

SAR_Workflow General Workflow of a SAR Study cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead_Compound Identify Lead Compound (e.g., this compound) Design_Derivatives Design Derivatives with Systematic Structural Modifications Lead_Compound->Design_Derivatives Chemical_Synthesis Chemical Synthesis of Designed Derivatives Design_Derivatives->Chemical_Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS) Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assay) Purification_Characterization->In_Vitro_Screening Determine_Activity Determine Potency (e.g., IC50 values) In_Vitro_Screening->Determine_Activity SAR_Analysis Analyze Structure-Activity Relationships (SAR) Determine_Activity->SAR_Analysis Identify_Trends Identify Key Structural Features for Activity and Selectivity SAR_Analysis->Identify_Trends Design_New_Derivatives Design New Generation of Derivatives Identify_Trends->Design_New_Derivatives Design_New_Derivatives->Chemical_Synthesis Iterative Cycle

Caption: A flowchart illustrating the iterative process of a SAR study.

Hypothetical Signaling Pathway Targeted by Anticancer Pyridine Derivatives

Many pyridine-containing compounds are known to act as kinase inhibitors or to modulate pathways involved in cell survival and apoptosis.[2] The diagram below shows a simplified, hypothetical signaling pathway involving the tumor suppressor p53, which is often dysregulated in cancer. The studied compounds were found to act via inhibition of p53 ubiquitination.[1]

Signaling_Pathway Hypothetical p53 Signaling Pathway cluster_pathway Cellular Response to DNA Damage DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 (Tumor Suppressor) ATM_ATR->p53 phosphorylates & stabilizes MDM2 MDM2 p53->MDM2 activates transcription Proteasome Proteasomal Degradation p53->Proteasome targeted for Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits Ub Ubiquitin MDM2->Ub Ub->p53 ubiquitinates Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->MDM2 inhibits p53 ubiquitination

Caption: A simplified diagram of the p53 pathway and a potential point of intervention.

References

Comparative Kinetic Analysis of Reactions Involving 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic aspects of reactions involving 1-(5-Bromopyridin-2-yl)ethanol, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct kinetic studies on this specific molecule, this document leverages data from analogous reactions involving substituted bromopyridines and pyridinyl alcohols to offer insights into its expected reactivity. The guide covers key reaction types, presents comparative kinetic data from related systems, details experimental protocols for kinetic analysis, and provides visual workflows to aid in experimental design.

Introduction to the Reactivity of this compound

This compound possesses two primary reactive sites: the brominated pyridine ring and the secondary alcohol. The pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, leveraging the carbon-bromine bond. The electron-deficient nature of the pyridine ring also influences its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The secondary alcohol moiety can undergo various transformations, including oxidation to the corresponding ketone. The interplay between these functional groups dictates the molecule's utility in the synthesis of complex molecular architectures.

Comparative Kinetics of Key Reaction Types

To understand the potential reaction kinetics of this compound, we can draw comparisons from studies on structurally similar compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The rate of this reaction is influenced by factors such as the nature of the aryl halide, the boronic acid partner, the palladium catalyst, the ligand, the base, and the solvent.

Table 1: Comparative Turnover Frequencies (TOF) for Suzuki Coupling of Various Bromoarenes

BromoarenePhenylboronic AcidCatalystBaseSolventTOF (h⁻¹)Reference
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybridK₃PO₄Water3343[2]
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybridK₃PO₄Water~1800[2]
BromobenzenePhenylboronic AcidPd-poly(AA) hybridK₃PO₄Water~2000[2]
5-BromopyrimidinePhenylboronic AcidPd-poly(AA) hybridK₃PO₄Water~1750[2]

This table illustrates the influence of substituents on the reaction rate, providing a basis for estimating the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The kinetics of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.[3]

Table 2: Third-Order Rate Constants for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

Substratek₃ (M⁻²s⁻¹) at 25°C
2-Cyano-N-methylpyridinium iodide1.3 x 10⁻¹
4-Cyano-N-methylpyridinium iodide1.2 x 10⁻¹
2-Fluoro-N-methylpyridinium iodide2.5 x 10⁻³
2-Chloro-N-methylpyridinium iodide2.2 x 10⁻³
2-Bromo-N-methylpyridinium iodide2.0 x 10⁻³
2-Iodo-N-methylpyridinium iodide1.8 x 10⁻³

This data from a study on N-methylpyridinium ions highlights the leaving group effect and the influence of strongly electron-withdrawing groups on the reaction rate.[4]

Oxidation of the Alcohol Moiety

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(5-bromopyridin-2-yl)ethanone. The kinetics of such oxidations depend on the oxidant and reaction conditions. Studies on the oxidation of other pyridyl alcohols can provide a comparative framework. For instance, the oxidation of 2-pyridinemethanol by chromium(VI) has been studied, revealing complex rate laws.[5] The oxidation of primary alcohols by pyridinium chlorochromate (PCC) is typically first order with respect to both the alcohol and the oxidant.[6]

Experimental Protocols for Kinetic Studies

The following provides a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide like this compound.

Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction via GC-MS

1. Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure: a. To a thermostatted reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the solvent (10 mL). b. Allow the mixture to stir at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure thermal equilibrium. c. At time t=0, add the palladium catalyst (0.02 mmol). d. At specified time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture. e. Immediately quench the aliquot by adding it to a vial containing a known concentration of the internal standard dissolved in a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or a dilute acid). f. Analyze the quenched samples by GC-MS to determine the concentration of the reactant (this compound) and the product over time.

3. Data Analysis: a. Plot the concentration of the reactant versus time. b. Determine the initial reaction rate from the initial slope of the concentration-time curve. c. To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are crucial for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for a kinetic study.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_biaryl Ar'-B(OR)2 Base boronic_acid Ar'-B(OR)2 base Base reductive_elimination Reductive Elimination pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow prep Prepare Reactants and Solvent setup Set up Reaction Vessel under Inert Atmosphere prep->setup equilibrate Thermostat and Equilibrate Reaction Mixture setup->equilibrate initiate Initiate Reaction (Add Catalyst) equilibrate->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquots with Internal Standard sample->quench analyze Analyze Samples (e.g., GC-MS, HPLC) quench->analyze data Plot Concentration vs. Time and Determine Rate analyze->data

Caption: Experimental workflow for a kinetic study of a chemical reaction.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical step in the development of chiral molecules such as 1-(5-Bromopyridin-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemical purity of such building blocks can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the three primary analytical techniques for assessing the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics and typical experimental parameters for each technique, based on data from analogous pyridine-containing chiral alcohols.

Table 1: Performance Characteristics of Analytical Methods for Enantiomeric Excess Determination

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential partitioning of volatile enantiomers on a chiral stationary phase.Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.
Resolution ExcellentExcellentGood to Excellent
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (mg to µg range)
Sample Throughput Moderate to HighHighHigh (for screening)
Sample Preparation Minimal (dissolution in mobile phase)May require derivatization for non-volatile analytes.Derivatization with a chiral agent (e.g., Mosher's acid) is typically required.
Instrumentation HPLC with a chiral column and UV or MS detector.GC with a chiral column and FID or MS detector.High-field NMR spectrometer.
Non-destructive Yes (sample can be recovered)No (sample is consumed)Yes (sample can be recovered)

Table 2: Typical Experimental Parameters for Enantiomeric Excess Analysis of Pyridine-based Chiral Alcohols

ParameterChiral HPLCChiral GCChiral NMR (with Mosher's Acid Derivatization)
Chiral Selector Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Cyclodextrin-based Chiral Stationary Phase (e.g., β-DEX™ 225)(R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)
Mobile/Carrier Gas Heptane/Isopropanol or Heptane/Ethanol mixturesHelium or Hydrogen-
Detector UV (e.g., 254 nm)Flame Ionization Detector (FID)¹H or ¹⁹F NMR
Typical Runtime 10 - 30 minutes5 - 20 minutes5 - 15 minutes per sample
Key Data Output Retention times and peak areas of enantiomers.Retention times and peak areas of enantiomers.Chemical shifts and integrals of diastereomeric proton or fluorine signals.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar chiral alcohols and serve as a robust starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This direct method relies on the differential interaction of the enantiomers of this compound with a chiral stationary phase (CSP), leading to different retention times and their separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • UV Detector

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • This compound (racemic and/or enantiomerically enriched samples)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Inject 10 µL of the sample solution.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (e.g., Hexane/Isopropanol) Inject Inject Sample MobilePhase->Inject Sample Dissolve Sample in Mobile Phase Sample->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Experimental workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)

Principle: This method is suitable for volatile and thermally stable compounds. The enantiomers are separated based on their differential interactions with a chiral stationary phase in a capillary column. For alcohols that may exhibit poor peak shape, derivatization to a more volatile ester or ether can be beneficial.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Helium or Hydrogen (carrier gas)

  • This compound (racemic and/or enantiomerically enriched samples)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent to a concentration of approximately 1 mg/mL.

  • GC Analysis:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 250 °C.

    • Set the oven temperature program (e.g., start at 100 °C, hold for 1 min, ramp to 180 °C at 5 °C/min).

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Inject 1 µL of the sample solution.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Dissolve Sample in Solvent Inject Inject Sample Sample->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Experimental workflow for chiral GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Acid

Principle: This indirect method involves the derivatization of the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid, to form a pair of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the determination of their relative ratio.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

Procedure:

  • Derivatization:

    • In two separate, dry NMR tubes, dissolve ~5 mg of this compound in ~0.7 mL of anhydrous CDCl₃.

    • To each tube, add a small drop of anhydrous pyridine.

    • To one tube, add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • To the second tube, add a slight molar excess (~1.2 equivalents) of (S)-Mosher's acid chloride.

    • Cap the tubes and mix gently. Allow the reactions to proceed to completion at room temperature (typically 1-2 hours).

  • NMR Analysis:

    • Acquire ¹H NMR (or ¹⁹F NMR) spectra for both diastereomeric ester samples.

    • Identify a well-resolved proton (or fluorine) signal that is different for the two diastereomers.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomers in one of the spectra. ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

NMR_Logic Enantiomers Enantiomers (Indistinguishable by NMR) Derivatization React with Chiral Derivatizing Agent (e.g., Mosher's Acid) Enantiomers->Derivatization Diastereomers Diastereomers (Distinguishable by NMR) Derivatization->Diastereomers NMR NMR Analysis Diastereomers->NMR Quantification Quantification of Enantiomeric Excess NMR->Quantification

Logical relationship in NMR-based ee determination.

Conclusion

Chiral HPLC, chiral GC, and NMR spectroscopy are all powerful techniques for determining the enantiomeric excess of this compound. Chiral chromatography methods (HPLC and GC) offer high resolution and sensitivity, making them ideal for accurate quantification, especially at low impurity levels. NMR spectroscopy, particularly after derivatization with a chiral agent, provides a rapid and non-destructive method that is well-suited for reaction monitoring and high-throughput screening. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the instrumental capabilities of the laboratory. The provided protocols offer a solid foundation for developing a validated analytical method for this important chiral building block.

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Among these, 1-(5-Bromopyridin-2-yl)ethanol stands as a valuable chiral building block for various bioactive molecules. Achieving high enantiopurity and yield for this specific compound requires the careful selection of a catalytic system. This guide provides an objective comparison of prominent catalytic systems for the asymmetric synthesis of this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The asymmetric reduction of the prochiral ketone, 2-acetyl-5-bromopyridine, is the most direct route to optically active this compound. This transformation can be effectively achieved through chemocatalysis, biocatalysis, and organocatalysis. Below is a summary of the performance of representative catalytic systems.

Catalytic SystemCatalystReducing AgentSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)ee (%)Ref.
Chemo-catalysis RuCl--INVALID-LINK--HCOOH/NEt₃Formic Acid/Triethylamine27240.1 - 0.5~9995 (for 2-acetylpyridine)
Biocatalysis Plant-based reductases (e.g., from Phaseolus vulgaris)Endogenous cofactorsWater2524Whole cellsLow (for 2-acetylpyridine)>99 (R)[1]
Organo-catalysis (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfideTHF-20 to RT1-25 - 10High>95 (predicted for similar ketones)[2]

Note: Data for the specific substrate 2-acetyl-5-bromopyridine is limited in publicly available literature. The data presented for chemocatalysis and biocatalysis is based on the closely related substrate, 2-acetylpyridine. The performance of the CBS catalyst is an estimation based on its known high efficiency for a wide range of ketones.

In-Depth Look at Catalytic Systems

Chemocatalysis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) catalyzed by transition metal complexes, particularly those based on ruthenium, is a powerful and widely used method for the enantioselective reduction of ketones.[3] The catalyst RuCl--INVALID-LINK-- has demonstrated excellent performance in the reduction of 2-acetylpyridine, achieving high yield and enantioselectivity.

Mechanism: The reaction proceeds through a metal-ligand bifunctional mechanism where the catalyst facilitates the transfer of a hydride from a hydrogen donor, such as formic acid or isopropanol, to the ketone. The chiral diamine ligand controls the stereochemical outcome of the reduction.

Experimental Protocols

Asymmetric Transfer Hydrogenation of 2-Acetylpyridine using RuCl(S,S)-Tsdpen

This protocol is adapted from the asymmetric transfer hydrogenation of 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., a mixture of HCOOH/NEt₃)

Procedure:

  • In a reaction vessel, dissolve 2-acetylpyridine in a pre-formed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Add the RuCl--INVALID-LINK-- catalyst (0.1 - 0.5 mol%).

  • Stir the reaction mixture at 27 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-(pyridin-2-yl)ethanol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Biocatalytic Reduction of 2-Acetylpyridine using Plant-Based Reductases

This protocol is based on the use of bean seed extracts as a source of reductase enzymes.[1]

Materials:

  • 2-Acetylpyridine

  • Bean seeds (e.g., pinto, black, or bayo beans)

  • Water (distilled or deionized)

  • Diethyl ether

Procedure:

  • Prepare an aqueous extract of the bean seeds by homogenizing them in water and then centrifuging to remove solid debris.

  • To the aqueous enzyme extract, add 2-acetylpyridine.

  • Incubate the reaction mixture at 25 °C with magnetic stirring for 24 hours.

  • Extract the reaction mixture with diethyl ether.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Analyze the conversion to 1-(pyridin-2-yl)ethanol by gas chromatography (GC).

  • Determine the enantiomeric excess of the product by chiral HPLC.[1]

Organocatalytic Reduction of a Prochiral Ketone using a CBS Catalyst

This is a general protocol for the Corey-Bakshi-Shibata (CBS) reduction.[2]

Materials:

  • Prochiral ketone (e.g., 2-acetyl-5-bromopyridine)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or generated in situ)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -20 °C and room temperature).

  • Slowly add the borane-dimethyl sulfide complex to the catalyst solution.

  • Add a solution of the prochiral ketone in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizing the Catalytic Processes

Asymmetric Synthesis Workflow

The following diagram illustrates a general experimental workflow for the asymmetric synthesis of this compound.

experimental_workflow General Experimental Workflow for Asymmetric Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Prepare Reactants (2-acetyl-5-bromopyridine, reducing agent) Reaction_Setup Set up Reaction (Solvent, Temperature) Reactants->Reaction_Setup Catalyst Prepare Catalyst Solution (Chemo-, Bio-, or Organocatalyst) Catalyst->Reaction_Setup Mixing Add Reactants and Catalyst Reaction_Setup->Mixing Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Mixing->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Enantiomeric_Excess Determine Enantiomeric Excess (Chiral HPLC/GC) Purification->Enantiomeric_Excess

Caption: General workflow for asymmetric synthesis experiments.

Comparison of Catalytic System Types

This diagram illustrates the relationship between the different types of catalytic systems discussed.

catalytic_systems Catalytic Systems for Asymmetric Synthesis cluster_chemo Transition Metal Catalysis cluster_bio Enzyme Catalysis cluster_organo Small Molecule Catalysis Asymmetric_Synthesis Asymmetric Synthesis of This compound Chemocatalysis Chemocatalysis Asymmetric_Synthesis->Chemocatalysis Biocatalysis Biocatalysis Asymmetric_Synthesis->Biocatalysis Organocatalysis Organocatalysis Asymmetric_Synthesis->Organocatalysis Noyori_Type Noyori-type Catalysts (e.g., Ru-BINAP) Chemocatalysis->Noyori_Type Transfer_Hydrogenation Transfer Hydrogenation Catalysts (e.g., Ru-TsDPEN) Chemocatalysis->Transfer_Hydrogenation Ketoreductases Ketoreductases (KREDs) Biocatalysis->Ketoreductases Alcohol_Dehydrogenases Alcohol Dehydrogenases (ADHs) Biocatalysis->Alcohol_Dehydrogenases Whole_Cells Whole-Cell Biocatalysts Biocatalysis->Whole_Cells CBS_Catalysts CBS Catalysts (Oxazaborolidines) Organocatalysis->CBS_Catalysts

Caption: Classification of catalytic systems.

References

A Comparative Review of Substituted Pyridin-2-yl Ethanols: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of substituted pyridin-2-yl ethanols, supported by experimental data. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of therapeutic potential, including anticancer, neuroprotective, and anti-inflammatory effects.

Substituted pyridin-2-yl ethanols are characterized by a pyridine ring linked to an ethanol backbone, with various substituents on both the pyridine and the phenyl rings. This structural motif allows for diverse chemical modifications, leading to compounds with tailored biological activities. This review synthesizes data from multiple studies to present a comparative analysis of their performance in different therapeutic areas.

Anticancer Applications

Substituted pyridin-2-yl ethanols have shown significant promise as anticancer agents. Their efficacy has been evaluated against a variety of cancer cell lines, with several derivatives exhibiting potent cytotoxic effects. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity of Substituted Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various substituted pyridine derivatives, including some pyridin-2-yl ethanol analogs and closely related compounds. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.

Compound ID/ReferenceSubstitution PatternCancer Cell LineIC50 (µM)Reference
Pyridin-2-yl Estra-1,3,5(10)-triene Derivatives
Compound 9 3-Benzyloxy-(17E)-picolinylideneMDA-MB-231 (Breast)0.96[1]
Compound 16 Not specifiedMCF-7 (Breast)4.63[1]
Compound 4 Not specifiedPC-3 (Prostate)4.84[1]
Compound 5 Not specifiedPC-3 (Prostate)4.73[1]
Compound 8 Not specifiedPC-3 (Prostate)4.69[1]
Compound 15 Not specifiedHeLa (Cervical)8.71[1]
Pyridine-Urea Derivatives
Compound 8e Not specifiedMCF-7 (Breast)0.22 (48h), 0.11 (72h)[2]
Compound 8n Not specifiedMCF-7 (Breast)1.88 (48h), 0.80 (72h)[2]
Polyfunctional Pyridine Derivatives
Compound 8 4-Amino, R1, R2=OCH2OMCF-7 (Breast)19.15[3]
Compound 16 Not specifiedMCF-7 (Breast)17.34[3]
Compound 19 Not specifiedMCF-7 (Breast)14.70[3]
Pyridine Bearing Heterocycles
Compound 12a p-fluorophenyl ureaHepG2, HT-29, MCF-7Potent[4]

Neuroprotective and Anti-inflammatory Applications

Beyond their anticancer properties, substituted pyridin-2-yl ethanols and related pyridine derivatives are being investigated for their potential in treating neurodegenerative diseases and inflammatory conditions.

One study highlighted the neuroprotective effects of a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04). This compound demonstrated the ability to enhance cell viability by 37% at a concentration of 1 nM against β-amyloid toxicity in PC-12 cells, suggesting its potential for Alzheimer's disease therapy.[5]

In the realm of anti-inflammatory research, novel thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated in vivo using a carrageenan-induced rat paw edema model. Several of these compounds exhibited more potent anti-inflammatory activity than the standard drug, Ibuprofen.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the literature for the synthesis and biological evaluation of substituted pyridin-2-yl ethanols and their analogs.

General Synthesis of Substituted Pyridin-2-yl Ethanols

A common synthetic route involves the reaction of a substituted 2-methylpyridine with an appropriate aldehyde in the presence of a base. The reaction conditions can be optimized for temperature and reaction time to achieve high yields. For example, 2-pyridineethanol can be produced by reacting 2-methylpyridine with acetaldehyde in the presence of triethylamine at 140°C for 2 hours, resulting in a 94% yield.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, Graphviz diagrams are provided for a representative signaling pathway and a typical experimental workflow.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Pyridin-2-yl Ethanol Derivative Pyridin-2-yl Ethanol Derivative Pyridin-2-yl Ethanol Derivative->VEGFR-2 VEGF VEGF VEGF->VEGFR-2

Figure 1: Simplified signaling pathway of a substituted pyridin-2-yl ethanol derivative inhibiting the VEGFR-2 pathway, a common target in anticancer therapy.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Start Start Synthesis Synthesis of Pyridin-2-yl Ethanol Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Enzyme_Assay Enzyme Inhibition Assay IC50_Determination->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis End End Pathway_Analysis->End

Figure 2: A typical experimental workflow for the synthesis, in vitro evaluation, and mechanistic study of substituted pyridin-2-yl ethanol derivatives.

References

Safety Operating Guide

Safe Disposal of 1-(5-Bromopyridin-2-yl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-(5-Bromopyridin-2-yl)ethanol, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Quantitative Data Summary

PropertyValueCompoundSource
Molecular FormulaC₇H₈BrNOThis compound-
Molecular Weight202.05 g/mol This compound-
Melting Point34 - 39 °C(6-Bromo-pyridin-2-yl)methanol
Boiling Point246 °C(6-Bromo-pyridin-2-yl)methanol
Hazard StatementsH315, H319, H335(6-Bromo-pyridin-2-yl)methanol
Signal WordWarning(6-Bromo-pyridin-2-yl)methanol

Note: The data for melting and boiling points, as well as hazard information, is for a structural isomer and should be used as an estimate. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Operational and Disposal Plan

This plan outlines the necessary steps for the safe handling and disposal of this compound, from initial use to final disposal.

Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste.

Waste Collection and Storage

All waste containing this compound must be handled as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers made of compatible materials. Borosilicate glass and high-density polyethylene (HDPE) are generally resistant to pyridine derivatives.[1][2][3][4][5][6][7][8][9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Experimental Protocol: Neutralization of Small Quantities (for Pre-treatment)

Disclaimer: This protocol is for the pre-treatment of small residual amounts of this compound by trained professionals only. This procedure should be performed in a fume hood with appropriate PPE. The final neutralized product must still be disposed of as hazardous waste. Always consult with your institution's environmental health and safety (EHS) office before attempting any neutralization.

Materials
  • This compound residue

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium bicarbonate solution (e.g., 5% w/v)

  • pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure
  • Dilution: In a fume hood, cautiously dilute the this compound residue with a water-miscible solvent (e.g., ethanol or isopropanol) to a concentration of less than 5%.

  • Acidification: While stirring, slowly add dilute hydrochloric acid to the solution. The pyridine nitrogen will be protonated, forming a water-soluble salt.

  • Neutralization: Monitor the pH of the solution using pH indicator strips. Continue adding acid until the pH is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized aqueous solution should be collected in a labeled hazardous waste container for disposal by a licensed waste management company.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated (e.g., empty containers, residues) fume_hood->waste_generated spill Spill Occurs waste_generated->spill collect_waste Collect in Labeled, Compatible Waste Container (Glass or HDPE) spill->collect_waste No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect for Disposal spill->spill_protocol Yes pretreatment Small Quantity Pre-treatment? (Consult EHS) collect_waste->pretreatment neutralize Neutralization Protocol (Trained Personnel Only) pretreatment->neutralize Yes licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service pretreatment->licensed_disposal No neutralize->licensed_disposal end End: Proper Disposal licensed_disposal->end spill_protocol->collect_waste

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to promote a culture of safety and environmental responsibility in the laboratory. By following these procedures, researchers can minimize risks and ensure that the disposal of this compound is conducted in a safe and compliant manner.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.